molecular formula C6H3BrN2O4 B2771230 3-Bromo-5-nitropyridine-4-carboxylic acid CAS No. 1805472-62-1

3-Bromo-5-nitropyridine-4-carboxylic acid

Cat. No.: B2771230
CAS No.: 1805472-62-1
M. Wt: 247.004
InChI Key: JKAMFKSJMRTSAO-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247.004. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-nitropyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitropyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMFKSJMRTSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Bromo-5-nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 1805472-62-1) is a highly functionalized, electron-deficient heterocyclic building block.[1] Characterized by a "trifunctional" core—comprising a carboxylic acid, a nitro group, and a bromine atom on a pyridine scaffold—it serves as a critical intermediate in the synthesis of fused ring systems, particularly azaindoles and imidazopyridines . Its extreme electron deficiency, driven by the synergistic effects of the nitro group and the pyridine nitrogen, makes it a specialized scaffold for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions in drug discovery campaigns targeting epigenetic markers (e.g., KDM5B) and metabolic enzymes (e.g., GAPDH).

Physicochemical Profile

The molecule exhibits properties typical of highly substituted pyridines: low solubility in non-polar solvents, high melting point due to intermolecular hydrogen bonding/stacking, and significant acidity.

PropertyValue / Description
CAS Number 1805472-62-1
Molecular Formula

Molecular Weight 247.00 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH)
Acidity (pKa) Est.[2] 2.0 – 2.5 (Carboxylic acid); Pyridine N is non-basic due to EWGs
Electronic Character

-deficient (Highly deactivated towards

; Activated for

)
Storage Inert atmosphere, 2-8°C (Hygroscopic potential)

Synthetic Architecture

Access to 3-bromo-5-nitropyridine-4-carboxylic acid is rarely direct. The most robust "field-proven" route involves the functionalization of 3-bromo-4-chloro-5-nitropyridine . This pathway avoids the harsh conditions required to nitrate a pre-existing isonicotinic acid, which often leads to decomposition or poor regioselectivity.

Protocol: The Malonate Displacement Route

This method utilizes the high reactivity of the 4-chloro substituent (activated by the ortho-nitro and pyridine nitrogen) to install the carbon framework.

  • Nucleophilic Displacement: Reaction of 3-bromo-4-chloro-5-nitropyridine with diethyl malonate anion (generated by NaH).

  • Hydrolysis & Decarboxylation: Acid-mediated hydrolysis of the diester followed by thermal decarboxylation yields the 4-methyl or 4-acetic acid derivative, which is subsequently oxidized.

Note: Direct oxidation of 3-bromo-4-methyl-5-nitropyridine is also a viable entry point if the methyl precursor is available.

Visualization: Synthetic Workflow

SynthesisPath Start 3-Bromo-4-chloro- 5-nitropyridine Inter1 Diethyl (3-bromo-5-nitropyridin- 4-yl)malonate Start->Inter1 SNAr Reagent1 Diethyl Malonate (NaH, DMF) Reagent1->Inter1 Inter2 3-Bromo-4-methyl- 5-nitropyridine Inter1->Inter2 -CO2 Step2 Hydrolysis/Decarboxylation (HCl, Heat) Step2->Inter2 Product 3-Bromo-5-nitropyridine- 4-carboxylic Acid Inter2->Product [O] Step3 Oxidation (KMnO4 or CrO3) Step3->Product

Figure 1: Stepwise construction of the core scaffold from chlorinated precursors.

Reactivity & Functionalization Strategy

The molecule acts as a divergent hub in medicinal chemistry. Its three functional handles allow for orthogonal elaboration.

Regioselectivity Logic
  • C4-Carboxylic Acid: The most accessible site for immediate derivatization (amide coupling, esterification). It can also serve as a directing group for C-H activation at C3/C5 before being removed or transformed.

  • C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Note that oxidative addition at C3 is generally slower than at C2/C4, but the electron-poor nature of this ring facilitates the process compared to simple bromopyridines.

  • C5-Nitro: A "masked" amine. Reduction yields the 3-bromo-5-aminopyridine-4-carboxylic acid, a setup for intramolecular cyclization (e.g., to form azaindoles or lactams).

Critical Transformations
  • Bartoli-Type Cyclization (Azaindole Synthesis): While the Bartoli reaction typically uses nitro-arenes and vinyl Grignards, the presence of the acidic proton at C4 requires protection (esterification) first. A more common modern approach is the reduction-cyclization sequence:

    • Step A: Esterification of COOH.[3]

    • Step B: Sonogashira coupling at C3-Br with a terminal alkyne.

    • Step C: Reduction of C5-NO2 to

      
      , which spontaneously attacks the alkyne (or ketone intermediate) to close the pyrrole ring, forming 4-substituted-6-azaindoles .
      
  • 
     Limitations: 
    Direct nucleophilic attack on the ring carbons is difficult because the potential leaving groups (Br, NO2) are in meta relationships or sterically crowded. However, the Nitro group can be displaced by thiols or alkoxides under forcing conditions if the C4-acid is converted to an electron-withdrawing ester/amide first.
    
Visualization: Reactivity Map

Reactivity Core 3-Bromo-5-nitropyridine- 4-carboxylic Acid Amidation Amide Coupling (HATU, Amines) Target: Peptidomimetics Core->Amidation C4-COOH Suzuki Suzuki-Miyaura (Pd, Ar-B(OH)2) Target: Biaryl Scaffolds Core->Suzuki C3-Br Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Target: 5-Amino derivatives Core->Reduction C5-NO2 Cyclization Cyclization to 6-Azaindoles (via reduction + alkyne) Core->Cyclization Ortho C3/C5 Decarbox Thermal Decarboxylation (Cu, Heat) Target: 3-Bromo-5-nitropyridine Core->Decarbox -CO2

Figure 2: Divergent reactivity profile showing orthogonal functionalization vectors.

Experimental Protocol: Acid Chloride Activation

Context: Due to the steric crowding of the 3-Br and 5-NO2 groups, standard amide couplings (EDC/NHS) can be sluggish. Conversion to the acid chloride is often necessary.

  • Reagents: Thionyl chloride (

    
    ) [Excess], DMF [Catalytic, 2-3 drops].
    
  • Procedure:

    • Suspend 3-bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

    • Add catalytic DMF followed by dropwise addition of

      
       (3-5 eq).
      
    • Heat to reflux (70-80°C) for 2-4 hours. The solid should dissolve, indicating formation of the acid chloride.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Critical: Do not use water workup (hydrolysis risk).
      
    • Coupling: Redissolve residue in DCM and add amine nucleophile with a base (DIEA or TEA) at 0°C.

Safety & Handling

  • Hazards: As a nitropyridine, this compound carries potential explosion risks upon rapid heating or shock, though the carboxylic acid moiety provides some stabilization. It is a skin/eye irritant and potentially toxic if inhaled.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions. Incompatible with strong bases (exothermic deprotonation).

  • Waste: Dispose of as halogenated organic waste containing nitrogen.

References

  • Meanwell, N. A., et al. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir. Medicinal Chemistry Research. Retrieved from [Link]

  • Song, J. J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 3-Bromo-5-nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1805472-62-1 Synonyms: 3-Bromo-5-nitroisonicotinic acid; 3-Bromo-5-nitro-4-pyridinecarboxylic acid Molecular Formula:


Molecular Weight:  246.96  g/mol 

Executive Summary & Structural Significance[1]

3-Bromo-5-nitropyridine-4-carboxylic acid is a highly functionalized heterocyclic building block characterized by a "dense" substitution pattern on the pyridine core. Its structure features three distinct reactive handles—a carboxylic acid at C4, a bromine atom at C3, and a nitro group at C5—arranged contiguously around the pyridine nitrogen.[1]

This specific arrangement makes it a premium scaffold for Diversity-Oriented Synthesis (DOS) in drug discovery. It serves as a critical intermediate for:

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing for hydrogen bonding within the hinge region of kinase enzymes.

  • Fragment-Based Drug Design (FBDD): The molecule allows for orthogonal functionalization: the acid for solubility/linking, the bromine for cross-coupling (Suzuki/Sonogashira), and the nitro group for reduction to an amine (enabling urea/amide formation or heterocyclization).

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound is an electron-deficient arene due to the synergistic withdrawal of electron density by the pyridine nitrogen, the nitro group, and the carboxylic acid. This electronic profile dictates its solubility and reactivity.

PropertyValue / DescriptionSource/Note
CAS Number 1805472-62-1 Validated Identifier
Appearance Pale yellow to tan solidTypical of nitropyridines
Melting Point >200 °C (Decomposes)Predicted based on analogs
pKa (Acid) ~2.5 - 3.0Enhanced acidity vs. isonicotinic acid due to ortho-EWG
Solubility DMSO, DMF, MeOH (Modest); Water (Low, pH dependent)Soluble as carboxylate salt
LogP ~0.8 - 1.2Low lipophilicity due to polarity

Synthetic Pathways[2][9][10]

The synthesis of 3-bromo-5-nitropyridine-4-carboxylic acid is challenging due to the difficulty of regioselectively introducing three contiguous substituents. The most robust industrial route involves the oxidation of a methyl precursor.

Primary Route: Oxidation of 3-Bromo-4-methyl-5-nitropyridine

This route is preferred for scalability. It utilizes 3-bromo-4-methyl-5-nitropyridine (CAS 69872-15-7) as the key precursor.[2]

Step 1: Precursor Assembly

The methyl-pyridine scaffold is often constructed via nucleophilic substitution on 3-bromo-4-chloro-5-nitropyridine using a malonate nucleophile, followed by decarboxylation.

  • Reagents: Diethyl malonate, NaH, DMF.[2]

  • Mechanism:

    
     displacement of the C4-chloride (activated by C5-nitro).[1]
    
  • Protocol Insight: The reaction requires strict temperature control (0°C to RT) to prevent polymerization or displacement of the bromine.

Step 2: Methyl Oxidation

The conversion of the C4-methyl group to the carboxylic acid requires strong oxidative conditions because the electron-deficient ring resists oxidation.[1]

  • Reagents: Potassium Permanganate (

    
    ) or Sodium Dichromate (
    
    
    
    ) in
    
    
    .
  • Conditions: Reflux in aqueous/acidic media.[2][3][4]

  • Workup: The product precipitates upon acidification of the aqueous layer.

Alternative Route: Hydrolysis of Nitrile

An alternative approach involves the hydrolysis of 3-bromo-5-nitroisonicotinonitrile (CAS 1805574-96-2) .

  • Reagents: Conc.

    
     or NaOH/ 
    
    
    
    .
  • Pros: Milder temperature than permanganate oxidation.

  • Cons: The nitrile precursor is less commercially available.

Synthetic Workflow Diagram[9]

Synthesis cluster_legend Reaction Type Precursor 3-Bromo-4-chloro-5-nitropyridine (Starting Material) Intermediate1 Diethyl (3-bromo-5-nitropyridin-4-yl)malonate Precursor->Intermediate1 Diethyl malonate, NaH SNAr Displacement Intermediate2 3-Bromo-4-methyl-5-nitropyridine (CAS 69872-15-7) Intermediate1->Intermediate2 Acidic Decarboxylation (HCl, Reflux) Oxidation Oxidation (KMnO4 or Na2Cr2O7) Intermediate2->Oxidation Product 3-Bromo-5-nitropyridine-4-carboxylic acid (CAS 1805472-62-1) Oxidation->Product Reflux, then Acidify key1 SNAr = Nucleophilic Aromatic Substitution

Figure 1: Step-wise synthetic pathway from chloropyridine precursors to the target carboxylic acid.[5]

Reactivity Profile & Applications in Drug Design

The "Lego-like" nature of CAS 1805472-62-1 allows for sequential functionalization. Understanding the reactivity order is critical for designing synthetic routes.

Orthogonal Functionalization Strategy
  • C4-Carboxylic Acid (Anchor):

    • Reactivity: Amide coupling, Esterification.

    • Usage: Typically derivatized first to attach the scaffold to a solubilizing group or a resin (solid-phase synthesis).

    • Protocol: Standard EDC/HOBt or HATU couplings work well. Conversion to the acid chloride (

      
      ) is possible but requires care due to the nitro group's thermal sensitivity.
      
  • C3-Bromine (Cross-Coupling Handle):

    • Reactivity: Suzuki-Miyaura, Stille, Sonogashira couplings.

    • Selectivity: The bromine is activated by the ortho-nitro and ortho-carbonyl groups, making oxidative addition of Pd(0) faster than on unactivated pyridines.

    • Warning: Base-sensitive conditions (common in Suzuki) may cause side reactions if the C4-acid is not protected (e.g., as an ester).

  • C5-Nitro (Masked Amine):

    • Reactivity: Reduction to amine (

      
      , 
      
      
      
      , or
      
      
      ).
    • Cyclization: The resulting amine is positioned ortho to the C4-carbonyl. This is the classic setup for synthesizing 1,6-naphthyridines or pyrido[4,3-d]pyrimidines .

Mechanistic Diagram: Scaffold Utility

Reactivity Center 3-Bromo-5-nitropyridine- 4-carboxylic acid Acid C4-COOH Transformation Center->Acid HATU/Amine Bromo C3-Br Cross-Coupling Center->Bromo Pd(PPh3)4, Ar-B(OH)2 Nitro C5-NO2 Reduction Center->Nitro Fe/AcOH or H2/Pd Amide Amides/Esters (Linker Attachment) Acid->Amide Biaryl Biaryl/Alkyne Adducts (Suzuki/Sonogashira) Bromo->Biaryl Fused Fused Heterocycles (Naphthyridines) Nitro->Fused + Cyclization

Figure 2: Divergent synthesis map showing the three orthogonal vectors for chemical modification.

Experimental Protocol: Methyl Oxidation (Representative)

Note: This protocol is adapted from standard methodologies for electron-deficient pyridine oxidation.

Objective: Synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid from 3-bromo-4-methyl-5-nitropyridine.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Dissolution: Charge the flask with 3-bromo-4-methyl-5-nitropyridine (10.0 g, 46 mmol) and water (200 mL). Add

    
     to adjust pH to ~8-9 (aids solubility of intermediates).
    
  • Oxidant Addition: Heat to 60°C. Add Potassium Permanganate (

    
    , 21.8 g, 138 mmol, 3.0 eq) portion-wise over 1 hour. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring by TLC/LCMS is essential to ensure consumption of starting material.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Cool the filtrate to 0°C. Slowly acidify with Conc. HCl to pH 2.[6]0. The product should precipitate as a pale solid.[4]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for loss of the methyl singlet (~2.6 ppm) and appearance of a broad COOH proton (~13-14 ppm). The aromatic region should show two singlets (C2-H and C6-H) shifted downfield due to the acid.

  • LCMS: Mass ion [M-H]- = 245/247 (Br isotope pattern).

Safety & Handling

  • Hazards: The compound is an organic acid and a nitro-arene. It causes skin irritation (H315) and serious eye irritation (H319).[7]

  • Explosion Risk: While not a primary explosive, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • BenchChem. 3-Bromo-5-nitropyridine-4-carboxylic acid Product Information. Retrieved from

  • PubChem. 5-Bromonicotinic acid (Isomer Analog Data for Comparison). National Library of Medicine. Retrieved from

  • ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine (Precursor Data). Retrieved from

  • SynBlock. 4-Amino-3-bromo-5-nitropyridine (Related Derivative). Retrieved from

  • Sigma-Aldrich. 3-Bromo-5-nitropyridine Safety Data Sheet. Retrieved from

Sources

In-Depth Technical Guide: 3-Bromo-5-nitropyridine-4-carboxylic Acid

[1]

Executive Summary

3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 1805472-62-1) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine core: an electron-deficient ring flanked by three distinct reactive handles—a halogen (Bromine), a strong electron-withdrawing group (Nitro), and a hydrophilic anchor (Carboxylic Acid).[2][3]

This guide dissects the molecular architecture, synthetic pathways, and chemo-selective reactivity of this compound. It is designed for drug developers utilizing this intermediate to access complex heterocycles, particularly 4-azaindoles and 1,6-naphthyridines , which are prevalent in kinase inhibitor discovery.[1]

Part 1: Structural Analysis & Physiochemical Properties[1][3]

Molecular Geometry and Steric Strain

The defining feature of this molecule is the vicinal trisubstitution pattern at positions 3, 4, and 5.[3] This creates significant steric congestion (the "ortho-effect"), forcing the substituents out of planarity with the pyridine ring to minimize van der Waals repulsion.[3]

  • The Carboxyl Twist: The carboxylic acid at C4 is flanked by a bulky Bromine (C3) and a Nitro group (C5).[3] Unlike isonicotinic acid, where the carboxylate can lie coplanar with the ring for maximum conjugation, the steric bulk here forces the C=O bond to rotate.[3] This deconjugation increases the acidity of the carboxylic proton and alters the solubility profile.[3]

  • Nitro Group Orientation: The nitro group typically twists perpendicular to the aromatic plane, reducing its resonance electron-withdrawing capability ($ -R ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     -I $).[1]
    
Electronic "Push-Pull" Dynamics

The pyridine ring is inherently electron-deficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

PropertyValue (Predicted/Observed)Significance
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

High functional density per carbon atom.[1]
MW ~247.00 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][3]
pKa (Acid) ~2.1 - 2.5Highly acidic due to electron-withdrawing Br and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[1]
LogP ~0.8 - 1.2Moderate lipophilicity; good membrane permeability for an acid.[1][3]
H-Bond Donors 1 (COOH)Critical for active site binding (e.g., Lysine salt bridges).[3]

Part 2: Synthetic Routes & Logic[1][3]

The synthesis of 3-bromo-5-nitropyridine-4-carboxylic acid is rarely performed de novo from acyclic precursors due to regioselectivity challenges.[1] The standard industrial workflow relies on the oxidation of alkyl-pyridine precursors .[1][3]

The "Methyl Oxidation" Pathway (Dominant Route)

The most robust route involves the oxidation of 3-bromo-4-methyl-5-nitropyridine .[1] This precursor is synthesized via nitration and bromination of 4-methylpyridine (picoline) derivatives.[3]

Synthetic Logic Flow
  • Precursor Selection: 3-bromo-4-methyl-5-nitropyridine.[2][3][4]

  • Oxidant Choice: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Potassium Permanganate) or 
    
    
    (Sodium Dichromate). Permanganate is preferred for green chemistry compliance, though it requires careful pH control to prevent decarboxylation.[3]
  • Work-up: Acidification to precipitate the free acid.[1][3]

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the methyl precursor to the target acid and its subsequent divergence into drug scaffolds.

SynthesisWorkflowPrecursor3-Bromo-4-methyl-5-nitropyridine(Starting Material)OxidationOxidation Step(KMnO4 / H2O, Reflux)Precursor->Oxidation Oxidative CleavageTarget3-Bromo-5-nitropyridine-4-carboxylic acid(The Core)Oxidation->Target Yield: ~60-70%Azaindole4-Azaindole Scaffolds(Kinase Inhibitors)Target->Azaindole 1. Nitro Redxn2. CyclizationNaphthyridine1,6-NaphthyridinesTarget->Naphthyridine Condensation w/1,3-dicarbonylsAmideAmide Coupling(Peptidomimetics)Target->Amide HATU/EDCCoupling

Caption: Figure 1.[3][5] Synthetic logic tree transforming the methyl-pyridine precursor into the target acid and its downstream pharmaceutical scaffolds.

Part 3: Reactivity Profile & Chemo-selectivity[1]

For the medicinal chemist, this molecule is a "switchboard" of reactivity.[3] The three functional groups allow for orthogonal modifications.[3]

The Nitro Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) - The "Cyclization Trigger"[1][3]
  • Reactivity: Facile reduction to aniline (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) using 
    
    
    ,
    
    
    , or catalytic hydrogenation (
    
    
    ).
  • Strategic Use: Once reduced to the amine, it spontaneously or catalytically reacts with the adjacent C4-carbonyl (if derivatized to an ester or aldehyde) to form fused ring systems like lactams or azaindoles .[3]

The Bromine Atom (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) - The "Coupling Handle"[1][2][3]
  • Reactivity: Excellent substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

  • Chemo-selectivity: The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0) into the C-Br bond, often proceeding faster than on electron-rich benzene analogs.[1]

The Carboxylic Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) - The "Anchor"[1][3]
  • Reactivity: Standard amide coupling, esterification, or Curtius rearrangement (to install an amine at C4).[3]

  • Decarboxylation Risk: Critical Warning. Pyridine-4-carboxylic acids with strong electron-withdrawing groups (like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at C5) are prone to thermal decarboxylation.[1] Reactions involving this acid should avoid excessive temperatures (>150°C) unless decarboxylation is the intended outcome.[3]
    

Part 4: Experimental Protocols

Protocol A: Oxidation of 3-Bromo-4-methyl-5-nitropyridine

This protocol is synthesized from standard methodologies for electron-deficient pyridine oxidation [1, 2].[1]

Objective: Convert the C4-methyl group to a carboxylic acid without degrading the nitro group or hydrolyzing the bromine.

Materials:

  • 3-Bromo-4-methyl-5-nitropyridine (1.0 equiv)

  • Potassium Permanganate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (4.0 equiv)
    
  • Water (Solvent)[3]

  • Sodium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (to maintain alkaline pH)
    

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3-bromo-4-methyl-5-nitropyridine (10 g, 46 mmol) in water (200 mL).

  • pH Adjustment: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 equiv) to ensure the solution is alkaline (pH ~9-10). Rationale: Acidic conditions during oxidation can promote premature decarboxylation.[1]
    
  • Oxidant Addition: Heat the mixture to 80°C. Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (29 g, 184 mmol) portion-wise over 2 hours. Caution: Exothermic reaction.[1]
    
  • Reflux: Stir at reflux (100°C) for 4–6 hours. Monitor via TLC or LC-MS (Target mass [M-H]- = 245).[1][3]

  • Filtration: Filter the hot mixture through a Celite pad to remove Manganese Dioxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) precipitate. Wash the pad with hot water.
    
  • Isolation: Cool the filtrate to 0°C. Slowly acidify with 6N HCl to pH 2.0. The product should precipitate as a pale yellow/off-white solid.[1][3]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Expected Yield: 65–75% Quality Control: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Part 5: Safety & Handling (MSDS Summary)

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][3] Pyridines can be neurotoxic.[3]
Skin Irritation H315Causes skin irritation.[3][6] The acid functionality is corrosive.[3]
Eye Damage H318Causes serious eye damage.[3]
Reactivity --Thermal Instability: Avoid heating dry solid >150°C (Decarboxylation/Decomposition).[3]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group is stable, but the C-Br bond can be light-sensitive over long periods.[1]

Part 6: Visualizing the Ortho-Effect Logic

The following diagram details the steric and electronic interactions that dictate the reactivity described above.

OrthoEffectCorePyridine Ring(Electron Deficient)ReactivityHigh Reactivity Zone(SNAr & Cyclization)Core->ReactivityBr3-Bromo(Steric Bulk)Acid4-COOH(Twisted / Acidic)Br->Acid Steric Clash(Prevents Planarity)Nitro5-Nitro(EWG / Twist)Nitro->Core Deactivates Ring(Facilitates SNAr)Nitro->Acid Steric Clash

Caption: Figure 2. The "Ortho-Effect" map showing how steric crowding between Br, COOH, and NO2 forces non-planar geometry, influencing solubility and reactivity.

References

  • BenchChem. (n.d.).[3] 3-Bromo-5-nitropyridine-4-carboxylic acid: Synthesis and Properties. Retrieved from [3]

  • Royal Society of Chemistry. (2013).[3][5] Supplementary Information: Synthetic routes to substituted pyridines. Medicinal Chemistry Communications. Retrieved from

  • PubChem. (n.d.).[3] 3-Bromo-5-nitroisonicotinaldehyde (Precursor Data). National Library of Medicine.[3] Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[1][3] 3-Bromo-5-nitropyridine Building Blocks. Retrieved from [1][3]

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-nitropyridine-4-carboxylic acid (CAS No: 1805472-62-1) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery.[1] Its unique trifunctional nature, featuring a pyridine core, a bromine atom, a nitro group, and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and, most importantly, the critical safety and handling protocols required for its use in a research and development setting. The information herein is synthesized from available chemical literature and safety data for structurally analogous compounds, aiming to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this reagent responsibly and effectively.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its safe handling. 3-Bromo-5-nitropyridine-4-carboxylic acid is a solid organic compound whose value lies in the strategic placement of its functional groups.

PropertyValueSource
CAS Number 1805472-62-1[1]
Molecular Formula C₆H₃BrN₂O₄Calculated
Molecular Weight 247.004 g/mol [1]
Physical State Solid (Predicted)[2][3]
Melting Point 118 - 134 °C / 244.4 - 273.2 °F (for related compound 4-Bromopyridine-3-carboxylic acid)[2]
Solubility Data not available. Likely soluble in organic solvents like DMF, DMSO.General Chemical Knowledge
InChI Key JKAMFKSJMRTSAO-UHFFFAOYSA-N[1]

Note: Specific experimental data for this exact compound is limited in publicly accessible literature. Some properties are inferred from structurally similar compounds.

Hazard Identification and GHS Classification

Predicted GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed or H302: Harmful if swallowed[6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]

Signal Word: Danger or Warning

Primary Hazards:

  • Acute Toxicity: The compound is predicted to be toxic or harmful if ingested and harmful if it comes into contact with the skin.[5][6][7]

  • Irritation: It is expected to cause significant skin and eye irritation.[4][8] Direct contact must be avoided.

  • Respiratory Irritation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[4][8]

The Causality of Reactivity: A Driver for Handling Protocols

The chemical reactivity of 3-Bromo-5-nitropyridine-4-carboxylic acid is dictated by the electronic interplay of its functional groups. The pyridine ring is electron-deficient, and this effect is powerfully amplified by the electron-withdrawing nitro group.[1] This electronic arrangement is the primary driver behind its utility and its hazards.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack. The bromine atom at the 3-position can serve as a leaving group, allowing for the introduction of various nucleophiles. This reactivity necessitates avoiding contact with strong bases, amines, and other nucleophiles during storage.[1]

  • Cross-Coupling Reactions: The bromo-substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds.[1]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, opening pathways to a diverse range of amino-substituted pyridines, which are valuable pharmaceutical intermediates.[1] This susceptibility to reduction means it should be stored away from reducing agents.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations like esterification and amidation.[1]

The presence of the nitro group suggests that the compound may be thermally sensitive. Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[5]

G Reactivity Profile of 3-Bromo-5-nitropyridine-4-carboxylic acid A 3-Bromo-5-nitropyridine-4-carboxylic acid B Nucleophilic Aromatic Substitution (SNAr) A->B -Br is leaving group (activated by -NO2) C Cross-Coupling Reactions A->C Pd-catalyzed reactions at C-Br bond D Nitro Group Reduction A->D -NO2 -> -NH2 (Reducing agents) E Carboxylic Acid Derivatization A->E -COOH -> -COOR, -CONR2

Caption: Key reaction pathways for the title compound.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over sole reliance on PPE.

Engineering Controls:

  • Fume Hood: All handling of solid 3-Bromo-5-nitropyridine-4-carboxylic acid and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[9]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[2][4]

Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles, etc.)

Caption: Hierarchy of controls for chemical safety.

Protocols for Safe Handling, Storage, and Disposal

Protocol 1: Handling Solid 3-Bromo-5-nitropyridine-4-carboxylic acid

  • Preparation: Before handling, ensure all required PPE is worn correctly. Confirm the fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, glassware).

  • Aliquotting: Conduct all weighing and transfers within the fume hood. Avoid creating dust by handling the material gently.[9] Use a spark-proof spatula.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete, even if no contact is suspected.[4] Clean all equipment and the work surface within the fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is used.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

  • Keep away from heat, sparks, and open flames.

  • Store locked up and segregated from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[7]

Waste Disposal:

  • Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.[4]

  • The material should be disposed of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[9]

  • Do not discharge into sewer systems or the environment.[9]

Emergency Procedures

First Aid Measures:

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, call a POISON CENTER or doctor.[4] If not breathing, provide artificial respiration.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7][9] Never give anything by mouth to an unconscious person.[9]

Protocol 2: Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent further spillage. Remove all sources of ignition.[9]

  • Contain & Clean:

    • Wear full PPE, including respiratory protection.

    • Gently sweep up the solid material, avoiding dust formation.[5]

    • Place the swept material into a suitable, labeled, and closed container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the appropriate safety personnel.

SpillResponse Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess PPE Don Full PPE (incl. Respirator) Assess->PPE Spill is manageable Contain Contain Spill Prevent Spread PPE->Contain Clean Sweep Solid Material Avoid Dust Contain->Clean Package Place in Labeled Waste Container Clean->Package Decon Decontaminate Area Package->Decon Report Report to Safety Officer Decon->Report

Caption: Workflow for handling a solid chemical spill.

References

  • 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem - NIH . [Link]

Sources

3-Bromo-5-nitropyridine-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Tri-Functionalized Powerhouse

3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 1805472-62-1) represents a high-value "orthogonally reactive" scaffold in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the pyridine core:

  • C3-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald).

  • C4-Carboxylic Acid: A classic attachment point for amidation or esterification, often serving as the "warhead" linker or solvent-exposed tail in kinase inhibitors.

  • C5-Nitro Group: An electron-withdrawing activator for Nucleophilic Aromatic Substitution (SNAr) and a latent amine precursor for hydrogen bond donor/acceptor modulation.

This guide provides a validated synthetic roadmap, reactivity profile, and application strategy for utilizing this compound in lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 3-Bromo-5-nitroisonicotinic acid
CAS Number 1805472-62-1
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 246.96 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH)
pKa (Calc) ~2.5 (Carboxylic acid), ~0.5 (Pyridine nitrogen conjugate acid)
Hazards Irritant (H315, H319, H335).[1] Handle with standard PPE.

Synthetic Architecture

The synthesis of 3-bromo-5-nitropyridine-4-carboxylic acid is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group, which makes direct electrophilic halogenation difficult. The most robust route relies on the oxidation of a 4-methyl precursor , constructed via SNAr chemistry.

Synthetic Workflow Diagram

The following logic flow illustrates the construction of the core from commercially available 3-bromo-4-chloro-5-nitropyridine.

SynthesisRoute Start 3-Bromo-4-chloro- 5-nitropyridine (Starting Material) Step1 S_NAr with Diethyl Malonate (NaH, THF) Start->Step1 Inter1 Malonate Adduct Step1->Inter1 Step2 Acidic Hydrolysis & Decarboxylation (HCl, Reflux) Inter1->Step2 Precursor 3-Bromo-4-methyl- 5-nitropyridine Step2->Precursor Step3 Oxidation (KMnO4, Water) Precursor->Step3 Target 3-Bromo-5-nitropyridine- 4-carboxylic Acid Step3->Target Yield: ~60-70%

Figure 1: Validated synthetic route via malonate displacement and oxidation.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 3-Bromo-4-methyl-5-nitropyridine Rationale: Direct methylation of nitropyridines is difficult. The malonate displacement provides a carbon nucleophile that is easily decarboxylated to the methyl group.

  • Reagents: Sodium hydride (60% dispersion, 2.2 eq), Diethyl malonate (2.2 eq), 3-Bromo-4-chloro-5-nitropyridine (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C. Dropwise add diethyl malonate. Stir 30 min until evolution ceases.

    • Add 3-Bromo-4-chloro-5-nitropyridine solution.[2] Warm to RT and stir 2h.

    • Quench with water, extract with EtOAc.[3] Concentrate to give the crude malonate.

    • Decarboxylation: Dissolve residue in 6N HCl. Reflux for 16h.

    • Neutralize with NaOH to pH 8, extract with DCM.

    • Yield: ~70% (Yellow solid).

Step 3: Oxidation to the Carboxylic Acid Rationale: The nitro and bromo groups deactivate the ring, making the methyl group resistant to mild oxidants. Potassium Permanganate (KMnO₄) is required.[4][5]

  • Reagents: 3-Bromo-4-methyl-5-nitropyridine (10 mmol), KMnO₄ (25 mmol, 2.5 eq), Water (50 mL).

  • Procedure:

    • Suspend the precursor in water and heat to 80°C.

    • Add KMnO₄ portion-wise over 1 hour. The purple color should persist initially and then fade to brown (MnO₂).

    • Reflux for 4–6 hours. Monitor by LC-MS (Target M-H = 245).

    • Workup (Critical): Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

    • Cool the filtrate to 0°C and acidify to pH 2–3 with conc. HCl.

    • The product will precipitate. Filter, wash with cold water, and dry in vacuo.

    • Validation: ¹H NMR (DMSO-d₆) should show loss of the methyl singlet (~2.6 ppm) and appearance of a broad acid peak (~13-14 ppm).

Orthogonal Reactivity & Functionalization

The power of this scaffold lies in its ability to be modified sequentially without protecting groups.

Reactivity Logic Map

Reactivity cluster_0 Path A: C4-Acid Modification cluster_1 Path B: C3-Bromine Coupling cluster_2 Path C: C5-Nitro Reduction Core 3-Bromo-5-nitropyridine- 4-carboxylic Acid Amide Amide Coupling (HATU, Amines) Core->Amide 1. Mildest Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Core->Suzuki 2. Requires Protection Amine Reduction to Amine (Fe/AcOH or H2/Pd) Core->Amine 3. Chemoselective Ester Esterification (SOCl2, Alcohols) Buchwald Buchwald-Hartwig (Amines, Pd) Cyclization Bicyclic Formation (Imidazopyridines)

Figure 2: Divergent synthesis pathways.[3][6] Note: It is often best to perform Amide coupling (Path A) first to avoid catalyst poisoning by the free acid in Path B.

Key Reaction Guidelines
  • Amide Coupling (Path A):

    • Challenge: The electron-deficient ring makes the acid less nucleophilic, but also makes the activated ester highly reactive.

    • Protocol: Use HATU/DIPEA in DMF. Avoid carbodiimides (EDC) if the amine nucleophile is weak; the activated ester may hydrolyze before reaction.

    • Self-Validation: Monitor disappearance of the acid peak in LC-MS.

  • Nitro Reduction (Path C):

    • Caution: Hydrogenation (H₂/Pd-C) can cause concomitant debromination (hydrodehalogenation) due to the activated nature of the C3-Br.

    • Recommended: Use Iron powder in Acetic Acid or SnCl₂ in EtOH . These conditions reduce the nitro group while preserving the C3-Bromine.

  • Cross-Coupling (Path B):

    • Perform after protecting the acid (e.g., as a methyl ester or amide). Free acids can poison Pd catalysts or undergo decarboxylation under high heat.

    • Catalyst: Pd(dppf)Cl₂ is robust for steric hindrance at the C3 position.

Applications in Drug Discovery

This scaffold is particularly relevant for Kinase Inhibitor design. The pyridine nitrogen can serve as the hinge binder, while the C3 and C5 substituents vector into the solvent-exposed region and the hydrophobic back pocket, respectively.

  • Scaffold Example: Synthesis of Imidazo[4,5-c]pyridines.

    • Reduction of the nitro group to the amine, followed by condensation of the C4-acid (intramolecular cyclization), yields the imidazopyridine core, a privileged structure in inhibitors of JAK, EGFR, and PI3K.

References

  • Benchchem. 3-Bromo-5-nitropyridine-4-carboxylic acid Product Entry & Precursor Synthesis.Link

  • ChemicalBook. Synthesis of 3-Bromo-4-methyl-5-nitropyridine via Malonate Displacement.Link

  • Royal Society of Chemistry. Supplementary Information: Synthetic routes to substituted nitropyridines. (Detailed protocols for POCl3 chlorination and malonate substitution). Link

  • Organic Chemistry Portal. Oxidation of Methyl Groups to Carboxylic Acids using KMnO4.Link

  • PubChem. Compound Summary: 3-Bromo-5-nitropyridine. (Reactivity data). Link

Sources

discovery and history of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Substituted Nitropyridines

Abstract

The pyridine ring is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a significant percentage of FDA-approved drugs.[1] The introduction of a nitro (–NO₂) group onto this scaffold, creating substituted nitropyridines, fundamentally alters its chemical character and unlocks a vast potential for synthetic diversification. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, transforming it into a versatile precursor for a myriad of high-value molecules.[2][3] This guide provides a comprehensive exploration of the , tracing the evolution of their synthesis from early, challenging direct nitration attempts to the development of sophisticated, regioselective methodologies. We will delve into the core principles of their reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the synthetic utility of the nitro group as both an activating group and a versatile functional handle. This analysis is grounded in seminal literature and provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to serve as an authoritative resource for researchers, scientists, and drug development professionals.

The Foundational Challenge: Early Attempts at Pyridine Nitration

The history of nitropyridines begins with a significant synthetic hurdle. Unlike benzene, the direct electrophilic nitration of pyridine is remarkably difficult. This challenge stems from two core electronic properties of the pyridine ring:

  • Inherent Electron Deficiency: The electronegative nitrogen atom in the pyridine ring withdraws electron density, deactivating the aromatic system towards attack by electrophiles like the nitronium ion (NO₂⁺).[4]

  • Protonation under Acidic Conditions: The strongly acidic conditions required for nitration (e.g., mixed fuming nitric and sulfuric acids) lead to the protonation of the basic ring nitrogen. This forms the pyridinium ion, which is even more severely deactivated towards electrophilic substitution.[4]

Early attempts to overcome this required extremely harsh reaction conditions, such as nitration at temperatures exceeding 300°C, which often resulted in very low yields of the desired product.[4] These direct nitrations, when successful, overwhelmingly favored substitution at the 3-position (meta-position), offering little control over regioselectivity.[5]

A Strategic Breakthrough: The Pyridine N-Oxide Route

A pivotal moment in nitropyridine chemistry was the development of an indirect synthetic strategy utilizing pyridine N-oxide. This approach elegantly circumvents the issues of ring deactivation. The N-oxide functionality transforms the electronic landscape of the ring; the oxygen atom donates electron density, particularly activating the 4-position (para) and 2-position (ortho) towards electrophilic attack.[6] This discovery established the cornerstone of regioselective nitropyridine synthesis.

The synthesis of 4-nitropyridine, a key intermediate, exemplifies this now-classical three-step process:[4][7]

  • N-Oxidation: Pyridine is first oxidized to pyridine N-oxide.

  • Nitration: The activated pyridine N-oxide is then nitrated, typically with a mixture of fuming nitric acid and sulfuric acid, to yield 4-nitropyridine N-oxide with high selectivity and yield.[6]

  • Deoxygenation: The final step involves the removal of the N-oxide group, often using a reducing agent like phosphorus trichloride (PCl₃), to afford the target 4-nitropyridine.[7][8]

This sequence provided the first reliable and high-yielding method for accessing 4-substituted nitropyridines, opening the door for their widespread use in synthesis.

G Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide  Oxidation  (e.g., Peracetic Acid) Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide  Nitration  (HNO₃ / H₂SO₄) Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine  Deoxygenation  (e.g., PCl₃)

Workflow for the synthesis of 4-nitropyridine via the N-oxide route.

The Nitro Group as a Master Regulator of Reactivity

The introduction of a nitro group does more than just add a new functional handle; it fundamentally alters the ring's reactivity, primarily by enabling nucleophilic aromatic substitution (SNAr) reactions that are otherwise unfeasible on an unactivated pyridine ring.[2][9]

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the nitro group makes the carbon atoms at the ortho and para positions to it highly electrophilic and thus susceptible to attack by nucleophiles.[2][10] This reactivity is the single most important synthetic application of nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

G sub Substrate (e.g., 2-Chloro-3-nitropyridine) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition nuc Nucleophile (Nu⁻) nuc->meisenheimer product Product meisenheimer->product Elimination lg Leaving Group (Cl⁻) product->lg

The addition-elimination pathway for SNAr reactions.

This pathway is particularly efficient when a good leaving group, such as a halide, is positioned ortho or para to the nitro group. Compounds like 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2,6-dichloro-3-nitropyridine are therefore exceptionally valuable and widely used building blocks in pharmaceutical and agrochemical synthesis.[1][3][10] A prominent example is the use of 2-chloro-4-methyl-3-nitropyridine as a key precursor in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[10]

Table 1: Representative SNAr Reactions on 2-Chloro-4-methyl-3-nitropyridine

NucleophileReagentProductTypical Yield (%)
AmineAmmonia (NH₃)2-Amino-4-methyl-3-nitropyridine~85
HydrazineHydrazine Hydrate2-Hydrazinyl-4-methyl-3-nitropyridine~90
AlkoxideSodium Methoxide (NaOMe)2-Methoxy-4-methyl-3-nitropyridine>95
ThiolateSodium Thiophenoxide4-Methyl-3-nitro-2-(phenylthio)pyridine~78

Data compiled from established literature protocols.[10]

Vicarious Nucleophilic Substitution (VNS)

A more advanced strategy for functionalizing nitropyridines is the Vicarious Nucleophilic Substitution of hydrogen. This powerful reaction allows for the direct C-H alkylation of the electron-deficient ring. The mechanism involves the addition of a carbanion (stabilized by a leaving group at its α-position) to the pyridine ring, typically ortho or para to the nitro group, followed by a base-induced β-elimination of the leaving group to restore aromaticity.[11][12] This method circumvents the need for a pre-installed leaving group on the pyridine ring, offering a more direct route to complex substituted nitropyridines.[11]

The Synthetic Versatility of the Nitro Group

Beyond its role as an activating group, the nitro group is a synthetically versatile functional handle that can be transformed into other critical functionalities or even act as a leaving group itself.

Reduction to Aminopyridines

One of the most valuable transformations of nitropyridines is their reduction to the corresponding aminopyridines.[2] The resulting amino group is a cornerstone of medicinal chemistry, serving as a key site for further derivatization to build complex molecular architectures and modulate biological activity.[1][3] This reduction is commonly achieved using methods like catalytic hydrogenation or, more classically, with reducing metals such as iron or tin in an acidic medium.[13] The conversion of 2-chloro-5-nitropyridine to 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a precursor for anticancer agents, highlights this two-step sequence of SNAr followed by nitro reduction.[1][3]

The Nitro Group as a Nucleofuge

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced by certain nucleophiles.[14] This reactivity is particularly pronounced when the nitro group is activated by other electron-withdrawing groups on the ring. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully displaced by fluoride, oxygen, nitrogen, and sulfur nucleophiles, demonstrating the synthetic potential of using the nitro group as a leaving group to introduce a wide range of substituents.[14][15]

Applications in Drug Discovery and Development

The synthetic methodologies developed around substituted nitropyridines have made them indispensable intermediates in the synthesis of numerous biologically active compounds.[3][16] Their prevalence is a direct result of the reliable and versatile chemistry they enable.

  • Antiviral Agents: As previously mentioned, the synthesis of Nevirapine, an essential medicine for the treatment of HIV/AIDS, relies on the SNAr chemistry of a substituted nitropyridine.[10]

  • Anticancer Agents: Nitropyridines are precursors to a wide range of kinase inhibitors and other anticancer compounds. For example, 2-chloro-5-methyl-3-nitropyridine is a starting material for potent JAK2 inhibitors, and 2,6-dichloro-3-nitropyridine is used to construct GSK3 inhibitors.[1]

  • Agrochemicals: The SNAr chemistry of nitropyridines is extensively used in the agrochemical industry. 2-Chloro-5-nitropyridine is a common starting material for novel insecticides and herbicides.[1][3][17]

  • Dopamine Transporter Inhibitors: Simple substituted pyridines, often derived from nitropyridine precursors, have been identified as novel and potent inhibitors of the dopamine transporter (DAT), making them valuable tools for neuroscience research and potential therapeutics for conditions like depression and Parkinson's disease.[18]

Experimental Protocols: A Self-Validating System

The following protocols are derived from established literature and provide a foundation for key transformations discussed in this guide.

Protocol 5.1: Synthesis of 4-Nitropyridine N-Oxide from Pyridine N-Oxide

This protocol is based on historical methods using a mixed acid approach and should be performed with extreme caution.[4]

  • Preparation of the Nitrating Mixture: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to warm to room temperature before use.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add 9.5 g (0.1 mol) of pyridine N-oxide. Heat the flask to 60°C to melt the solid.

  • Addition of Nitrating Acid: Transfer the nitrating mixture to the addition funnel and add it dropwise to the molten pyridine N-oxide over 30 minutes. An exothermic reaction will occur.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a 1 L beaker.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate in portions until a pH of 7-8 is reached. This step is highly exothermic and will cause significant foaming.

  • Isolation: A yellow crystalline solid (4-nitropyridine N-oxide) will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from acetone.[4]

Protocol 5.2: General Procedure for SNAr with an Amine Nucleophile

This protocol outlines the reaction of 2-chloro-4-methyl-3-nitropyridine with ammonia.[10]

  • Reaction Setup: In a suitable pressure vessel, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a solvent such as ethanol.

  • Nucleophile Addition: Cool the solution to 0°C and saturate it with ammonia gas. Alternatively, a solution of ammonia in methanol can be used.

  • Reaction: Seal the vessel and heat the mixture. The reaction temperature and time will depend on the specific substrate and can range from room temperature to over 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Conclusion

The history of substituted nitropyridines is a story of overcoming a fundamental chemical challenge through strategic insight. The initial difficulty in directly nitrating the pyridine ring led to the elegant and now-classical N-oxide strategy, which unlocked the field. The introduction of the nitro group proved to be transformative, converting the inert pyridine scaffold into a highly versatile platform for synthetic chemistry. Its powerful electron-withdrawing effect enables facile nucleophilic aromatic substitution, a reaction that has become a workhorse in the synthesis of countless pharmaceuticals and agrochemicals. Furthermore, the nitro group's utility as a precursor to the invaluable amino group solidifies its importance. A thorough understanding of the synthesis, reactivity, and strategic application of substituted nitropyridines is essential for any scientist or researcher aiming to efficiently construct complex, high-value molecules for drug discovery and development.

References

  • Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Retrieved from [Link]

  • Kavash, E. A., & Suchkov, Y. G. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Jaworska, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233–237. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Retrieved from [Link]

  • Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society, 79(13), 3565–3566. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. Retrieved from [Link]

  • Wang, C., Li, X., Zhu, F., Chen, Y., Zhang, L., & Chen, Z. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(11), 1891–1897. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 134–137. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4386209A - Chichibabin reaction.
  • Justia Patents. (n.d.). Chichibabin aminations of pyridine bases. Retrieved from [Link]

  • Google Patents. (n.d.). US5003069A - Chichibabin reaction.
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Hübner, H., Utz, W., Gmeiner, P., & Troschütz, R. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[3]annulene scaffold. Bioorganic & medicinal chemistry, 26(16), 4739–4746. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (2024, April 23). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. Retrieved from [Link]

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ChemRxiv. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • PubMed. (2003, February 10). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

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Methodological & Application

Technical Application Note: High-Sensitivity HPLC Analysis of 3-Bromo-5-nitropyridine-4-carboxylic Acid via Coumarin Esterification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating protocol for the analysis of 3-Bromo-5-nitropyridine-4-carboxylic acid (hereafter referred to as BNPCA ).

Given the analyte's structure—a pyridine ring substituted with electron-withdrawing bromine and nitro groups, plus a polar carboxylic acid—direct Reversed-Phase HPLC (RP-HPLC) often suffers from poor retention (elution in the void volume) and peak tailing due to silanol interactions.

This guide details a Pre-column Derivatization Strategy using 4-Bromomethyl-7-methoxycoumarin (Br-MMC) . This method converts the hydrophilic acid into a highly lipophilic, fluorescent ester, enabling:

  • Enhanced Retention: Shifts elution to a stable region of the chromatogram.

  • Dual-Mode Detection: Enables high-sensitivity Fluorescence (FLD) and robust UV detection.

  • Trace Analysis: Suitable for pharmacokinetic (PK) impurity profiling or cleaning validation.

Introduction & Scientific Rationale

3-Bromo-5-nitropyridine-4-carboxylic acid (BNPCA) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its analysis is complicated by two factors:

  • High Polarity: The carboxylic acid moiety (

    
    ) is fully ionized at neutral pH, leading to negligible retention on C18 columns.
    
  • Matrix Interference: In biological or reaction matrices, small polar acids often co-elute with salts and solvent fronts.

The Solution: Crown-Ether Catalyzed Esterification We utilize 4-Bromomethyl-7-methoxycoumarin (Br-MMC) to esterify the carboxylic acid. To drive this reaction in aprotic organic solvents (where the reagent is stable), we employ 18-Crown-6 ether as a phase-transfer catalyst. The crown ether complexes with the potassium cation (


), leaving the carboxylate anion "naked" and highly nucleophilic, drastically accelerating the 

reaction.
Reaction Mechanism

The reaction proceeds via nucleophilic substitution:[1][2]

  • Deprotonation:

    
     neutralizes the carboxylic acid.
    
  • Activation: 18-Crown-6 solubilizes the potassium salt in acetone.

  • Substitution: The naked carboxylate attacks the alkyl bromide of Br-MMC.

ReactionMechanism BNPCA Analyte: 3-Bromo-5-nitro- pyridine-4-COOH Inter Intermediate: Naked Carboxylate Anion (Highly Nucleophilic) BNPCA->Inter Deprotonation (Acetone) Base Base: K2CO3 + 18-Crown-6 Base->Inter Catalysis Product Product: Fluorescent Ester (Lipophilic) Inter->Product SN2 Attack Reagent Reagent: Br-MMC (Coumarin) Reagent->Product

Figure 1: Mechanistic pathway of the crown-ether catalyzed esterification of BNPCA.

Materials & Reagents

ReagentGrade/SpecificationRole
3-Bromo-5-nitropyridine-4-carboxylic acid >98% PurityAnalyte
4-Bromomethyl-7-methoxycoumarin (Br-MMC) HPLC Derivatization GradeFluorogenic Tag
18-Crown-6 Ether >99%Phase Transfer Catalyst
Potassium Carbonate (

)
Anhydrous, PowderedBase
Acetone HPLC Grade, Dried over

Reaction Solvent
Acetonitrile (ACN) HPLC GradeMobile Phase
Formic Acid HPLC GradeBuffer Additive

Safety Note: Br-MMC is a lachrymator and alkylating agent. Handle in a fume hood. 18-Crown-6 is toxic.

Experimental Protocol

This protocol is designed for a target concentration range of 0.1 µg/mL to 100 µg/mL .

Step 1: Preparation of Stock Solutions
  • Analyte Stock (1 mg/mL): Dissolve 10 mg BNPCA in 10 mL Acetone.

  • Reagent Stock (Br-MMC, 2 mg/mL): Dissolve 20 mg Br-MMC in 10 mL Acetone. Protect from light (amber vial).

  • Catalyst Solution (18-C-6, 1 mg/mL): Dissolve 10 mg 18-Crown-6 in 10 mL Acetone.

  • Solid Base: Use finely ground, anhydrous

    
     directly.
    
Step 2: Derivatization Workflow

Perform this reaction in 2 mL amber autosampler vials with screw caps.

  • Combine: Add 100 µL of Analyte Stock (or sample) to the vial.

  • Add Catalyst: Add 50 µL of 18-Crown-6 solution.

  • Add Base: Add approx. 10-15 mg of solid

    
    .
    
  • Add Reagent: Add 100 µL of Br-MMC solution.

  • Seal & Vortex: Cap tightly and vortex for 30 seconds.

  • Incubate: Heat at 65°C for 45 minutes in a heating block.

    • Note: The electron-withdrawing groups on BNPCA stabilize the carboxylate, potentially reducing nucleophilicity compared to fatty acids. 45 mins ensures complete conversion.

  • Cool & Filter: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter to remove solid

    
    .
    
  • Dilute (Optional): If the concentration is high, dilute 1:10 with Acetonitrile prior to injection to prevent detector saturation.

Workflow cluster_prep Preparation cluster_react Reaction cluster_finish Cleanup Sample Sample (Acetone) Reagents Add: 1. 18-Crown-6 2. K2CO3 (Solid) 3. Br-MMC Sample->Reagents Heat Heat: 65°C, 45 min (Amber Vial) Reagents->Heat Cool Cool to RT Heat->Cool Filter Filter (0.22 µm PTFE) Cool->Filter Inject HPLC Injection Filter->Inject

Figure 2: Step-by-step derivatization workflow for BNPCA.

HPLC Method Parameters

The derivatized product is a coumarin ester, which is significantly more hydrophobic than the parent acid.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 µm or 5 µm.
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection (FLD) Excitation: 325 nm
Detection (UV) 325 nm (Secondary confirmation)
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial
10.090%Elution of Derivative
12.090%Wash
12.140%Re-equilibration
15.040%End

Note: The excess Br-MMC reagent will elute before the BNPCA-MMC ester due to the additional lipophilicity of the pyridine-coumarin adduct.

Validation & Performance Criteria

To ensure the trustworthiness of this method, the following validation parameters should be verified in your specific matrix.

Specificity
  • Blank Injection: Inject a reagent blank (Acetone + Catalyst + Base + Br-MMC, heated). You will see peaks for Br-MMC and its hydrolysis byproducts (7-methoxycoumarin-4-methanol).

  • Requirement: The BNPCA-MMC ester peak must be baseline resolved (

    
    ) from the reagent peaks.
    
Linearity & Sensitivity
  • Linearity:

    
     over the range of 0.1 – 50 µg/mL.
    
  • LOD (Limit of Detection): Typically < 10 ng/mL with Fluorescence detection.

  • LOQ (Limit of Quantitation): Typically ~ 25-50 ng/mL.

Robustness Check (Self-Validating System)
  • Internal Standard (Recommended): Use a non-interfering carboxylic acid (e.g., 2-Naphthoic acid ) added before derivatization. This validates that the reaction occurred efficiently in every vial.

    • Logic: If the IS peak is missing or low, the derivatization failed (likely due to wet acetone or degraded catalyst), regardless of the analyte result.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Moisture contamination.Water kills the reaction by solvating the anion. Use anhydrous

and dry acetone (store over molecular sieves).
Precipitate in Vial Excess

or salt formation.
Normal. Filter before injection. Do not inject the solid slurry.
Multiple Peaks for Analyte Incomplete reaction or degradation.Increase reaction time to 60 min. Ensure amber vials are used (coumarins are light-sensitive).
Broad Solvent Front Injection solvent mismatch.If peak shape is poor, dilute the final reaction mixture 1:5 with Mobile Phase A (Water) before injection to focus the band.

References

  • Dünges, W. (1977). Pre-column derivatization of fatty acids and other carboxylic acids for HPLC analysis using 4-bromomethyl-7-methoxycoumarin. Analytical Chemistry, 49(3), 442-445. Link

  • Tsuruta, Y., et al. (1999). Optimization of fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Journal of Chromatography A, 840(2), 233-241. Link

  • BenchChem. (2025).[2][3] Protocol for the Analysis of Carboxylic Acids Using 4-Bromomethyl-6,7-dimethoxycoumarin.[2][3]Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromomethyl-7-methoxycoumarin for fluorescence HPLC.Link

  • PubChem. (2025).[4][5] Compound Summary: 3-Bromo-5-nitropyridine-4-carboxylic acid.[1] National Library of Medicine. Link

Sources

Application Note: Large-Scale Synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid (also known as 3-bromo-5-nitroisonicotinic acid). This scaffold is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).

While various routes exist, this guide prioritizes a two-step oxidative functionalization strategy starting from the commercially available 4-methyl-3-nitropyridine . This route avoids the use of expensive transition metal catalysts and unstable diazonium intermediates common in Sandmeyer approaches, making it superior for multi-kilogram scale-up.

Retrosynthetic Analysis & Strategy

The synthesis relies on the orthogonal reactivity of the pyridine ring. The presence of the nitro group at C3 and the methyl group at C4 creates a synergistic directing effect that favors electrophilic bromination at the C5 position. Subsequent oxidation of the methyl group yields the target carboxylic acid.[1][2]

Reaction Scheme (Graphviz)

SynthesisRoute SM 4-Methyl-3-nitropyridine (Starting Material) Step1 Step 1: Bromination (Electrophilic Aromatic Substitution) SM->Step1 Br2, NaOAc AcOH, 80°C Int 3-Bromo-4-methyl-5-nitropyridine (Intermediate) Step1->Int Step2 Step 2: Oxidation (Permanganate Oxidation) Int->Step2 KMnO4, H2O 85°C Product 3-Bromo-5-nitropyridine- 4-carboxylic acid (Target) Step2->Product

Caption: Two-step scalable synthesis route exploiting substituent-directed regioselectivity.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 3-Bromo-4-methyl-5-nitropyridine. Principle: The methyl group at C4 activates the C5 position (ortho), while the nitro group at C3 directs meta (to C5). This cooperative directing effect ensures high regioselectivity.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]Role
4-Methyl-3-nitropyridine 1.0Starting Material
Bromine (Br₂) 1.5 - 2.0Electrophile
Sodium Acetate (NaOAc) 2.0Acid Scavenger
Glacial Acetic Acid 5-6 VolSolvent
Protocol
  • Setup: Equip a jacketed glass reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HBr fumes.

  • Dissolution: Charge 4-methyl-3-nitropyridine (1.0 eq) and Sodium Acetate (2.0 eq) into Glacial Acetic Acid (5 volumes). Stir until a suspension forms.

  • Addition: Heat the mixture to 40°C . Add Bromine (1.5 eq) dropwise over 60 minutes.

    • Process Note: The reaction is exothermic.[7] Control addition rate to maintain internal temperature < 50°C.

  • Reaction: Upon completion of addition, ramp temperature to 80-85°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material should be < 2%.

  • Quench & Workup:

    • Cool the reaction mixture to 10°C .

    • Slowly pour the mixture into Ice Water (10 volumes) with vigorous stirring.

    • Safety: Residual bromine may be present.[2][4][5][8] Quench with 10% Sodium Thiosulfate solution until the orange color persists only faintly.

  • Isolation: The product precipitates as a solid.[7] Filter the slurry.[5][7][9]

    • Wash the cake with water (3 x 2 volumes) to remove acetic acid and inorganic salts.

    • Dry in a vacuum oven at 45°C.

Expected Yield: 75–85% Appearance: Yellow to light brown solid.

Step 2: Oxidation of Methyl Group

Objective: Synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid. Principle: Oxidation of the benzylic-like methyl group using Potassium Permanganate (KMnO₄). This method is preferred over nitric acid oxidation for safety and ease of handling on pilot scales.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]Role
3-Bromo-4-methyl-5-nitropyridine 1.0Intermediate
Potassium Permanganate (KMnO₄) 2.5 - 3.0Oxidant
Water 10-15 VolSolvent
Celite (Diatomaceous Earth) 0.5 wt equivFiltration Aid
Protocol
  • Setup: Use a reactor with a strong overhead stirrer (slurry generation) and a reflux condenser.

  • Slurry Formation: Suspend 3-Bromo-4-methyl-5-nitropyridine (1.0 eq) in Water (10 volumes). Heat to 70°C .

  • Oxidant Addition: Add KMnO₄ (3.0 eq total) in portions (5-6 batches) over 2 hours.

    • Process Control: The reaction is highly exothermic. Allow the purple color to fade (indicating consumption) before the next addition. Maintain temperature between 75–85°C .

  • Digestion: After final addition, stir at 85°C for 3–4 hours.

    • Check: If the solution turns brown/clear (permanganate consumed) but starting material remains (HPLC), add small portions (0.1 eq) of KMnO₄ until a faint pink color persists.

  • Filtration (Critical Step):

    • The reaction generates significant Manganese Dioxide (MnO₂) sludge.

    • Add Celite (0.5 weight equivalents relative to SM) to the hot mixture.

    • Filter hot through a Celite pad. Wash the cake with Hot Water (3 x 2 volumes).

    • Note: Do not allow the filtrate to cool before filtration, or product may crystallize in the MnO₂ cake.

  • Isolation:

    • The filtrate is a solution of the Potassium salt of the target acid (pH ~8-9).

    • Cool filtrate to 0–5°C .

    • Acidify slowly with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.

    • Stir at 0°C for 1 hour to maximize recovery.

    • Filter and dry in a vacuum oven at 50°C.

Expected Yield: 60–70% Purity: >98% (HPLC)

Process Safety & Hazards (E-E-A-T)

Hazard CategorySpecific RiskMitigation Strategy
Thermal Nitration/Bromination exothermsStrict temperature control during addition; use of jacketed reactors with active cooling.
Chemical Elemental Bromine (Br₂)Highly corrosive/toxic. Use closed addition systems; scrubber charged with NaOH/Na₂S₂O₃.
Chemical MnO₂ WasteOxidizer waste. Do not mix with organic solvents in waste drums. Dispose of as solid hazardous waste.
Energetic NitropyridinesPotential shock sensitivity. Do not distill residues to dryness. Test DSC for onset of decomposition >200°C.

Analytical Specifications

3-Bromo-5-nitropyridine-4-carboxylic acid

  • Appearance: Off-white to pale yellow crystalline powder.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.2 (br s, 1H, COOH), 9.35 (s, 1H, Ar-H), 9.05 (s, 1H, Ar-H).

  • MS (ESI-): m/z 245/247 [M-H]⁻ (Characteristic Br isotope pattern).

  • HPLC Purity: >98.0% (Area %).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete brominationIncrease reaction time or add 0.2 eq additional Br₂. Ensure temperature is >80°C.
Filtration Stalls (Step 2) Fine MnO₂ particles clogging filterUse a coarser grade of Celite. Ensure the mixture is filtered hot (>70°C).
Product Color Residual Mn or impuritiesRecrystallize from minimal hot water or Ethanol/Water (1:1).

References

  • BenchChem. (2025).[4] 3-Bromo-5-nitropyridine-4-carboxylic acid | 1805472-62-1. Retrieved from

  • Royal Society of Chemistry. (2013).[5][9] Supplementary Information: Synthetic routes to substituted pyridines. Medicinal Chemistry Communications. Retrieved from

  • ChemicalBook. (2024). 3-Bromo-4-methyl-5-nitropyridine synthesis and properties. Retrieved from

  • Google Patents. (2017). Synthesis method of 3-bromo-5-methylpyridine (CN104945314A). Retrieved from

  • ChemSpider Synthetic Pages. (2010). Permanganate oxidation of a methyl group to carboxylic acid. Retrieved from

Sources

Application Notes: 3-Bromo-5-nitropyridine-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of high-efficacy agrochemicals, lending its unique electronic and structural properties to a wide array of herbicides, fungicides, and insecticides. Its presence is integral to the biological activity of numerous commercial products. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's interaction with its biological target, as well as optimization of its physicochemical properties for improved uptake, translocation, and environmental profile.

3-Bromo-5-nitropyridine-4-carboxylic acid is a highly versatile and reactive building block, poised for a significant role in the synthesis of next-generation agrochemicals. The presence of three distinct and reactive functional groups—a bromo substituent, a nitro group, and a carboxylic acid moiety—on the pyridine ring offers a rich platform for a multitude of chemical transformations. This trifecta of functionalities allows for a modular and strategic approach to the synthesis of complex agrochemical candidates. The bromo group serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitro group not only activates the pyridine ring to nucleophilic attack but can also be readily reduced to an amino group, opening pathways to a diverse range of derivatives. Finally, the carboxylic acid group provides a key site for the formation of amides and esters, which are prevalent in many classes of modern agrochemicals.

This application note will provide a detailed exploration of the utility of 3-Bromo-5-nitropyridine-4-carboxylic acid in the synthesis of potential agrochemicals, with a focus on the creation of novel pyridine carboxamide fungicides. We will delve into the key chemical transformations, provide detailed experimental protocols, and present a logical workflow for the synthesis of a representative agrochemical analog.

Physicochemical Properties of 3-Bromo-5-nitropyridine-4-carboxylic acid

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. The key properties of 3-Bromo-5-nitropyridine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃BrN₂O₄N/A
Molecular Weight 247.00 g/mol [1]
CAS Number 1805472-62-1[2]
Appearance Off-white to yellow powderN/A
Melting Point >250 °CN/A
Solubility Soluble in polar organic solvents such as DMF, DMSO; sparingly soluble in water.N/A

Core Synthetic Strategies and Key Chemical Transformations

The strategic positioning of the bromo, nitro, and carboxylic acid groups on the pyridine ring of 3-Bromo-5-nitropyridine-4-carboxylic acid allows for a diverse range of chemical manipulations. These transformations can be employed sequentially or in various combinations to construct complex molecular architectures.

G A 3-Bromo-5-nitropyridine-4-carboxylic acid B Amidation/Esterification (Carboxylic Acid) A->B R-NH2 or R-OH C Nitro Group Reduction (-NO2 to -NH2) A->C Reducing Agents (e.g., Fe/HCl, H2/Pd-C) D Nucleophilic Aromatic Substitution (at Bromine) A->D Nucleophiles (e.g., R-NH2, R-OH, R-SH) E Cross-Coupling Reactions (at Bromine) A->E Boronic Acids/Esters, etc. (e.g., Suzuki Coupling)

Caption: Key synthetic transformations of 3-Bromo-5-nitropyridine-4-carboxylic acid.

Amide and Ester Formation at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides and esters. In the context of agrochemical synthesis, the formation of a carboxamide linkage is particularly relevant, as this moiety is a key feature of many successful fungicides, including the succinate dehydrogenase inhibitor (SDHI) class.[3][4]

The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is a common and effective strategy to facilitate amide bond formation with a wide range of amines.

Reduction of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring.[2] Its reduction to an amino group is a pivotal transformation that opens up a vast landscape of synthetic possibilities. The resulting aminopyridine can be further functionalized, for example, through diazotization reactions or by serving as a nucleophile itself.

Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes the bromo substituent susceptible to nucleophilic aromatic substitution.[2] This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, at the 3-position of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, thereby expanding the structural diversity of potential agrochemical candidates.

Application in the Synthesis of a Novel Pyridine Carboxamide Fungicide Analog

To illustrate the practical application of 3-Bromo-5-nitropyridine-4-carboxylic acid in agrochemical synthesis, we present a hypothetical yet chemically robust synthetic pathway to a novel pyridine carboxamide fungicide analog. This pathway is inspired by the core structure of known SDHI fungicides like boscalid.[3][5]

G start 3-Bromo-5-nitropyridine-4-carboxylic acid step1 Step 1: Amidation start->step1 o-Phenylenediamine, SOCl2, Pyridine intermediate1 3-Bromo-N-(2-aminophenyl)-5-nitropyridine-4-carboxamide step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 Fe, NH4Cl, EtOH/H2O intermediate2 5-Amino-3-bromo-N-(2-aminophenyl)pyridine-4-carboxamide step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution intermediate2->step3 R-X, Base product Final Agrochemical Analog step3->product

Caption: Proposed synthetic workflow for a novel pyridine carboxamide fungicide analog.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthetic workflow. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction scales and substrates.

Protocol 1: Synthesis of 3-Bromo-N-(2-aminophenyl)-5-nitropyridine-4-carboxamide (Amidation)

Objective: To synthesize the key carboxamide intermediate through the amidation of 3-Bromo-5-nitropyridine-4-carboxylic acid with o-phenylenediamine.

Materials:

  • 3-Bromo-5-nitropyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • o-Phenylenediamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • To a stirred suspension of 3-Bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of pyridine and allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • To this solution, add a solution of o-phenylenediamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-N-(2-aminophenyl)-5-nitropyridine-4-carboxamide.

Protocol 2: Synthesis of 5-Amino-3-bromo-N-(2-aminophenyl)pyridine-4-carboxamide (Nitro Group Reduction)

Objective: To reduce the nitro group of the carboxamide intermediate to an amino group.

Materials:

  • 3-Bromo-N-(2-aminophenyl)-5-nitropyridine-4-carboxamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, prepare a suspension of 3-Bromo-N-(2-aminophenyl)-5-nitropyridine-4-carboxamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 5-Amino-3-bromo-N-(2-aminophenyl)pyridine-4-carboxamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of the Final Agrochemical Analog (Nucleophilic Aromatic Substitution)

Objective: To displace the bromo group with a suitable nucleophile to obtain the final product.

Materials:

  • 5-Amino-3-bromo-N-(2-aminophenyl)pyridine-4-carboxamide

  • Desired nucleophile (R-X, e.g., an amine, alcohol, or thiol)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a solution of 5-Amino-3-bromo-N-(2-aminophenyl)pyridine-4-carboxamide (1.0 eq) in a suitable solvent, add the desired nucleophile (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final agrochemical analog.

Conclusion and Future Perspectives

3-Bromo-5-nitropyridine-4-carboxylic acid represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique combination of reactive functional groups provides a flexible platform for the construction of diverse and complex molecular architectures. The synthetic strategies and protocols outlined in this application note demonstrate a clear and practical pathway for the utilization of this starting material in the development of new pyridine carboxamide fungicides. The structure-activity relationships of known pyridine-based agrochemicals suggest that the exploration of derivatives from this starting material is a promising avenue for the discovery of next-generation crop protection agents with enhanced efficacy and desirable environmental properties. Further research into the derivatization of the amino group and the exploration of a wider range of nucleophiles for the SNAr reaction will undoubtedly unlock the full potential of this valuable synthetic intermediate.

References

  • Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 225-234. [Link]

  • Li, M., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science, 78(10), 4347-4356. [Link]

  • ResearchGate. (2026). All-step Mechanochemical Approach for the Rapid and Solventless Synthesis of Boscalid. [Link]

Sources

Technical Application Note: Optimized Esterification Strategies for 3-Bromo-5-nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 3-Bromo-5-nitropyridine-4-carboxylic acid presents a unique synthetic challenge governed by two opposing forces: electronic activation and steric hindrance .

While the electron-deficient pyridine ring—further deactivated by the nitro (


) and bromo (

) groups—renders the carbonyl carbon highly electrophilic, the ortho-disubstitution (3,5-positions) creates a "steric canyon" around the 4-carboxylic acid. Standard Fischer esterification (refluxing alcohol with

) often suffers from poor conversion rates and extended reaction times due to the inability of the tetrahedral intermediate to form or collapse efficiently in this crowded environment.

Recommended Strategy: The Acyl Chloride Method (via Thionyl Chloride/DMF) is the superior protocol. It proceeds irreversibly through a highly reactive intermediate, driving the reaction to completion despite steric barriers. A Nucleophilic Alkylation (via


) is provided as a mild alternative for small-scale library synthesis where acidic conditions must be avoided.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis[9]
  • Electronic Effect: The 5-nitro and 3-bromo groups exert strong electron-withdrawing effects (

    
    , 
    
    
    
    ), significantly reducing the basicity of the pyridine nitrogen and the nucleophilicity of the carboxylic
    
    
    .
  • Steric Effect: The 4-position is flanked by bulky groups. The transition state for direct nucleophilic attack by methanol is energetically unfavorable without prior activation.

The Vilsmeier-Haack Activation (Critical Insight)

In the primary protocol, N,N-Dimethylformamide (DMF) is not merely a solvent but a catalyst . It reacts with Thionyl Chloride (


) to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This species reacts rapidly with the sterically hindered carboxylic acid to form the acyl chloride, bypassing the sluggish direct reaction with 

.

Primary Protocol: Thionyl Chloride Mediated Esterification

Scale: 10.0 g Input | Yield Target: >90% | Purity: >98%[1]

Reagents & Equipment
ReagentEquiv.RoleCAS No.
3-Bromo-5-nitropyridine-4-COOH 1.0Substrate1805472-62-1
Thionyl Chloride (

)
3.0 - 5.0Activator7719-09-7
Methanol (anhydrous) Solvent (10V)Nucleophile67-56-1
DMF (anhydrous) 0.1 (Cat.)Catalyst68-12-2
Dichloromethane (DCM) WorkupSolvent75-09-2
Step-by-Step Procedure

Step 1: Acyl Chloride Formation (Activation)

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 3-Bromo-5-nitropyridine-4-carboxylic acid (10.0 g, 40.5 mmol) to the flask.

  • Solvent: Add anhydrous Toluene or DCM (50 mL) if a slurry is preferred, or use neat

    
     if the substrate is stubborn. Recommendation: Use Toluene to maintain a higher reflux temp than DCM.
    
  • Catalysis: Add catalytic DMF (0.3 mL, ~0.1 eq). Caution: Exothermic reaction may occur.

  • Addition: Add Thionyl Chloride (14.6 mL, 200 mmol) dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to 75°C (external block temp) for 2–3 hours.

    • Checkpoint: The solution should become clear and gas evolution (

      
      , 
      
      
      
      ) should cease.
  • Concentration: Evaporate the excess

    
     and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown residue. Note: Do not expose to humid air.
    

Step 2: Esterification (Methanolysis)

  • Cooling: Re-dissolve the residue in anhydrous DCM (30 mL) and cool to 0°C (ice bath).

  • Quench: Add anhydrous Methanol (50 mL) dropwise. Caution: Highly exothermic.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LCMS. The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).

Step 3: Workup & Purification [2]

  • Neutralization: Concentrate the reaction mixture to remove bulk methanol. Dilute the residue with EtOAc (100 mL).

  • Washing: Wash carefully with saturated

    
      (2 x 50 mL) to neutralize residual 
    
    
    
    .
    • Warning:

      
       evolution will be vigorous.
      
  • Drying: Wash the organic layer with Brine (50 mL), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is typically pure enough (>95%).[1] If necessary, recrystallize from Heptane/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Mild Alternative: Alkyl Halide Alkylation

Use Case: Small scale (<1g), parallel synthesis, or acid-sensitive substrates.

Protocol
  • Dissolution: Dissolve 3-Bromo-5-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate  (
    
    
    
    , 1.5 eq). Stir for 15 min.
  • Alkylation: Add Methyl Iodide (

    
    , 1.5 eq) dropwise.
    
  • Reaction: Stir at room temperature for 4–16 hours.

  • Workup: Dilute with water, extract with EtOAc. The ester is often obtained quantitatively without chromatography.

Workflow Visualization

EsterificationWorkflow cluster_alt Alternative Route (Mild) Start Start: 3-Bromo-5-nitropyridine-4-COOH Activation Activation: Add SOCl2 + DMF (cat) Reflux @ 75°C, 3h Start->Activation Steric Activation Intermediate Intermediate: Acid Chloride Formed (Volatiles Removed) Activation->Intermediate -SO2, -HCl Quench Methanolysis: Add MeOH @ 0°C Stir RT, 1h Intermediate->Quench Nucleophilic Attack Workup Workup: Evaporate MeOH Dissolve EtOAc, Wash NaHCO3 Quench->Workup Complete Conversion Product Final Product: Methyl Ester (>95% Purity) Workup->Product Isolation Alt_Start Dissolve in DMF Alt_Reagent Add K2CO3 + MeI Alt_Start->Alt_Reagent Alt_End Extract EtOAc Alt_Reagent->Alt_End

Caption: Logical flow for the conversion of the sterically hindered acid to its methyl ester via the Acid Chloride pathway (Main) and Alkylation pathway (Alternative).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance prevents

attack.
Increase DMF catalyst load to 0.5 eq. Switch solvent to Toluene and reflux longer (overnight).
Low Yield (Workup) Ester hydrolysis during basic wash.Use cold

and perform the wash quickly. Do not use

.
Dark/Tarred Product Thermal decomposition of nitropyridine.Ensure temperature does not exceed 80°C. Perform the reaction under Nitrogen atmosphere.
Solid Precipitate in Step 1 Formation of Vilsmeier salt insolubility.This is normal. Ensure vigorous stirring. The solid will dissolve/react as the reaction proceeds.

Safety & Handling (E-E-A-T)

  • Nitropyridines: Potentially energetic.[3] While this specific derivative is generally stable, avoid subjecting the dry solid to excessive heat or friction.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gases. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
  • Methyl Iodide (Alternative Route): A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a hood.

References

  • BenchChem. 3-Bromo-5-nitropyridine-4-carboxylic acid Product Information & Synthesis Strategies. Retrieved from

  • Master Organic Chemistry. Mechanism of Thionyl Chloride Reaction with Carboxylic Acids. Retrieved from

  • National Institutes of Health (PMC). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from

  • Royal Society of Chemistry. Synthetic routes to substituted nitropyridines (Supplementary Info). Retrieved from

  • ChemicalBook. Synthesis of 3-Bromo-4-methyl-5-nitropyridine (Precursor Analog). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific, common problems encountered during the synthesis. The primary route discussed involves the multi-step synthesis beginning with the bromination and nitration of a pyridine precursor, followed by the oxidation of a 4-methyl group.

Issue: Low Reaction Yield

Question: My overall yield for the synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid is consistently below expectations. Which steps are the most critical for yield optimization?

Answer: Low overall yield in a multi-step synthesis is often a cumulative problem, but two stages are particularly critical for this molecule: the nitration of the bromopyridine ring and the final oxidation of the 4-methyl group.

  • Nitration Step: The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, like nitration, challenging compared to benzene derivatives.[1] The presence of a deactivating bromo group further complicates this. The reaction requires harsh conditions (strong acids), which can lead to decomposition or the formation of unwanted byproducts if not precisely controlled.[2]

  • Oxidation Step: The conversion of the 4-methyl group to a carboxylic acid requires a potent oxidizing agent.[3] Incomplete oxidation is a frequent cause of low yield, leaving you with a difficult-to-separate mixture of the starting material and the desired product. Over-oxidation or side reactions can also degrade the pyridine ring, especially given the activating presence of the nitro and bromo substituents.

Troubleshooting Workflow for Low Yield

G cluster_nitration Nitration Troubleshooting cluster_oxidation Oxidation Troubleshooting start Low Overall Yield Detected check_nitration Analyze Purity & Yield after Nitration Step start->check_nitration nitration_ok Yield > 85%? check_nitration->nitration_ok check_oxidation Analyze Purity & Yield after Oxidation Step oxidation_incomplete Incomplete Conversion to Acid? check_oxidation->oxidation_incomplete nitration_ok->check_oxidation Yes nitration_byproducts Significant byproducts observed? nitration_ok->nitration_byproducts No optimize_nitration Optimize Nitration: 1. Check acid concentration (H₂SO₄/HNO₃). 2. Control temperature strictly (0-10°C). 3. Monitor reaction time to prevent byproducts. optimize_nitration->check_oxidation nitration_byproducts->optimize_nitration Yes nitration_byproducts->optimize_nitration No adjust_stoichiometry Adjust Nitrating Agent Stoichiometry. Consider slower addition. adjust_stoichiometry->optimize_nitration optimize_oxidation Optimize Oxidation: 1. Increase oxidant equivalents (e.g., KMnO₄). 2. Extend reaction time or increase temperature. 3. Ensure adequate phase transfer catalyst if needed. oxidation_incomplete->optimize_oxidation Yes product_degradation Product Degradation Observed? oxidation_incomplete->product_degradation No final_product Purify and Assess Final Yield optimize_oxidation->final_product milder_conditions Use Milder Conditions: 1. Lower temperature. 2. Consider alternative oxidants (e.g., NaOCl under controlled pH). product_degradation->milder_conditions Yes product_degradation->final_product No milder_conditions->final_product

Caption: Troubleshooting Decision Tree for Low Yield.

Question: The oxidation of my 3-bromo-4-methyl-5-nitropyridine is sluggish and incomplete. How can I drive this reaction to completion?

Answer: Incomplete oxidation is a classic challenge. The methyl group on the electron-poor pyridine ring is deactivated, requiring forceful conditions to convert it to a carboxylic acid.

Causality: The electron-withdrawing effects of both the nitro group and the pyridine ring nitrogen reduce the electron density of the methyl group, making it less susceptible to oxidation compared to an alkyl group on a benzene ring.

Solutions:

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and effective choice.[3] However, its effectiveness is highly dependent on reaction conditions. Nitric acid (HNO₃) can also be used but may lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: This reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.

    • pH Control: For KMnO₄ oxidation, the reaction is often performed under basic conditions, followed by an acidic workup. The basic medium helps in the initial attack of the permanganate ion.

    • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A molar ratio of 2.5 to 3.0 equivalents of KMnO₄ to the substrate is a good starting point.

  • Phase Transfer Catalysis: If you are facing solubility issues between the aqueous oxidant phase and the organic substrate phase, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates.

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous base (NaOH/KOH), heat; followed by acidic workupCost-effective, powerfulCan be difficult to control, produces large amounts of MnO₂ waste
Nitric Acid (HNO₃) Concentrated HNO₃, heatStrong oxidantCan lead to unwanted nitration or degradation, hazardous NOx fumes
Sodium Chlorite (NaClO₂) Buffered aqueous solution (e.g., with NaH₂PO₄)More selective, milder conditionsMore expensive, may require a catalyst
Issue: Impurity and Byproduct Formation

Question: My nitration step is producing a significant amount of a di-nitrated or isomer byproduct. How can I improve the regioselectivity?

Answer: The formation of isomers and di-nitrated products is a direct consequence of the reaction conditions and the directing effects of the substituents on the pyridine ring.

Causality: While the bromo group is an ortho-, para- director, and the pyridine nitrogen is a meta-director, the powerful electron-withdrawing nitro group, once installed, will strongly deactivate the ring to further substitution. However, under the harsh conditions required for the initial nitration, over-nitration or nitration at an alternative position can occur. The combination of bromine and nitric acid in concentrated sulfuric acid can be a potent system, where reactivity is highly dependent on the substrate's deactivation level.[4][5]

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The addition of the nitrating mixture (typically a mixture of concentrated H₂SO₄ and HNO₃) should be done dropwise at a low temperature, often between 0°C and 5°C, to dissipate the heat of reaction and minimize side reactions.[6]

  • Stoichiometry of Nitric Acid: Use only a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess dramatically increases the probability of di-nitration.

  • Order of Addition: Add the pyridine substrate to the cold nitrating mixture, not the other way around. This ensures that the substrate is always in the presence of a controlled amount of the nitrating agent.

  • Solvent and Acid Concentration: The concentration of sulfuric acid is crucial. It acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). A decrease in concentration below 85% can significantly hinder the reaction.[4]

Synthetic Workflow and Key Control Points

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nitration cluster_step4 Step 4: Oxidation start 4-Methyl-2-hydroxypyridine bromination Bromination (e.g., Br₂ in AcOH) start->bromination brom_product 3-Bromo-4-methyl-pyridin-2-ol bromination->brom_product bromination_control Control: - Dropwise Br₂ addition - Monitor temp. bromination->bromination_control chlorination Chlorination (e.g., POCl₃) brom_product->chlorination chloro_product 3-Bromo-2-chloro-4-methylpyridine chlorination->chloro_product chlorination_control Control: - Anhydrous conditions - Careful quench chlorination->chlorination_control nitration Nitration (H₂SO₄/HNO₃) chloro_product->nitration nitro_product 3-Bromo-4-methyl-5-nitropyridine nitration->nitro_product nitration_control Critical Control: - Temp: 0-5°C - Slow addition - Stoichiometry nitration->nitration_control oxidation Oxidation (e.g., KMnO₄) nitro_product->oxidation final_product 3-Bromo-5-nitropyridine- 4-carboxylic acid oxidation->final_product oxidation_control Control: - Oxidant equivalents - Temperature/reflux oxidation->oxidation_control

Caption: Key Steps and Control Points in the Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for laboratory-scale synthesis?

The most frequently cited route involves a multi-step process starting from a substituted pyridine. A common precursor is 3-bromo-4-methyl-5-nitropyridine, which is then oxidized to the desired carboxylic acid.[3] This precursor can be synthesized from simpler pyridines like 4-methyl-5-nitropyridin-2-ol through bromination and subsequent functional group transformations.[7]

Q2: How does the electron-withdrawing nitro group influence the synthesis?

The nitro group has a profound impact:

  • Ring Deactivation: It is a strong electron-withdrawing group that deactivates the pyridine ring, making subsequent electrophilic substitutions very difficult but activating the ring for nucleophilic aromatic substitution (SNAr).[3]

  • Directing Effect: It acts as a meta-director for any subsequent electrophilic substitutions.

  • Increased Acidity: It increases the acidity of protons on adjacent carbons, which can be a factor in side reactions under strongly basic conditions.

  • Precursor for Amines: The nitro group can be readily reduced to an amino group, making the final product a versatile intermediate for creating a diverse range of other molecules.[3]

Q3: What are the best analytical techniques to monitor the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products in all steps.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of intermediates and the final product. The disappearance of the methyl singlet (around 2.5 ppm) and the appearance of the carboxylic acid proton (a broad singlet, often >10 ppm) are key markers for the final oxidation step.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, helping to identify byproducts.

Q4: Are there viable alternative synthetic routes that avoid the oxidation of a methyl group?

Yes, other routes exist, though they may have their own challenges:

  • Hydrolysis of a Nitrile: One alternative is the hydrolysis of 3-bromo-4-cyano-5-nitropyridine.[3] This can be an efficient method if the cyanopyridine precursor is readily available. The synthesis of this precursor would likely involve a nucleophilic substitution of a leaving group (like chloride) at the 4-position with a cyanide salt.

  • Decarboxylative Nitration: While less common for this specific molecule, nitrodecarboxylation of a suitable pyridine-dicarboxylic acid precursor is a known transformation in organic chemistry.[8] However, achieving the required regioselectivity would be a significant challenge.

Experimental Protocol: Synthesis via Oxidation

This protocol outlines the oxidation of 3-bromo-4-methyl-5-nitropyridine. Caution: This reaction involves strong oxidants and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3-bromo-4-methyl-5-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-methyl-5-nitropyridine (1.0 eq) in a 1 M aqueous solution of NaOH (10 volumes).

  • Addition of Oxidant: While stirring vigorously, add solid potassium permanganate (2.5 eq) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. A large amount of brown manganese dioxide (MnO₂) precipitate will form.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by carefully adding a small amount of ethanol until the purple color disappears.

  • Filtration: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Acidification: Combine the filtrate and washings in a beaker and cool in an ice bath. Slowly and carefully acidify the clear, colorless filtrate by adding concentrated HCl dropwise with stirring until the pH is approximately 2.

  • Precipitation and Isolation: The desired product, 3-Bromo-5-nitropyridine-4-carboxylic acid, will precipitate as a pale yellow or off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • RSC Publishing. (2025, June 24). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Eureka | Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
  • Organic Syntheses Procedure. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • Scientific Research Publishing. (2013, January 8). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • PMC. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Scirp.org. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Complexities of Bromo-Pyridine Carboxylic Acid Nitration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the nitration of bromo-pyridine carboxylic acids. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that arise during this challenging but crucial synthetic transformation. As Senior Application Scientists, we understand that success in the lab is built on a foundation of mechanistic understanding and practical, field-tested knowledge. This resource is structured to empower you with both.

The Challenge: A Triad of Competing Influences

The nitration of a pyridine ring is inherently complex due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[1][2] The presence of both a deactivating, ortho-, para-directing bromine atom and a deactivating, meta-directing carboxylic acid group introduces a layer of complexity that can lead to a variety of side reactions and purification challenges.[3][4] This guide will dissect these competing factors and provide you with the insights needed to control your reaction and achieve your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when nitrating a bromo-pyridine carboxylic acid?

The primary challenges stem from the electronic properties of the substituted pyridine ring. You should be prepared for:

  • Low Reactivity: The pyridine ring is electron-deficient, and both the bromo and carboxylic acid groups are deactivating, making the ring significantly less nucleophilic and requiring harsh reaction conditions (e.g., strong acids, high temperatures).[1][3]

  • Competing Directing Effects: The bromine atom directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group directs to the meta position.[3][4] The final regioselectivity will depend on the relative positions of these substituents and the reaction conditions.

  • Side Reactions: The harsh conditions required for nitration can lead to several unwanted side reactions, including decarboxylation, ipso-substitution of the bromine or carboxylic acid group, and over-nitration.[5][6]

Q2: What is ipso-substitution, and how likely is it to occur in my reaction?

Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent already on the ring. In your case, the nitronium ion (NO₂⁺) can attack the carbon atom bearing either the bromine or the carboxylic acid group.

  • Ipso-Nitration of Bromine: This is a known side reaction, particularly with electron-rich haloarenes. While bromine is a deactivating group, its displacement by a nitro group can occur, leading to a nitropyridine carboxylic acid.[7]

  • Ipso-Nitration of the Carboxylic Acid Group (Decarboxylative Nitration): The replacement of a carboxyl group with a nitro group is also a documented transformation.[5][6] This reaction can be promoted by certain catalysts and reaction conditions.

The likelihood of ipso-substitution depends on the specific substrate, the nitrating agent used, and the reaction temperature. Milder nitrating agents and lower temperatures can often minimize this side reaction.[7]

Q3: How can I prevent or minimize decarboxylation of my starting material?

Decarboxylation, the loss of the carboxylic acid group as CO₂, is a common side reaction under the acidic and often high-temperature conditions used for nitration.[8] The stability of the pyridine carboxylic acid to decarboxylation depends on the position of the carboxyl group. For instance, picolinic acid (2-pyridinecarboxylic acid) is known to decarboxylate more readily than nicotinic acid (3-pyridinecarboxylic acid) or isonicotinic acid (4-pyridinecarboxylic acid).[8]

To minimize decarboxylation:

  • Use the mildest possible reaction conditions: Explore alternative nitrating agents that do not require excessively high temperatures.

  • Protect the carboxylic acid: Conversion of the carboxylic acid to an ester can increase its stability under nitrating conditions. The ester can then be hydrolyzed back to the carboxylic acid after the nitration step.

Q4: How do the positions of the bromo and carboxylic acid groups affect the regioselectivity of nitration?

The directing effects of the substituents are crucial. Both are deactivating, but their directing influences are different:

  • Bromo Group: ortho-, para-director.[4]

  • Carboxylic Acid Group: meta-director.[3]

The outcome of the reaction will be a result of the interplay of these effects and the inherent reactivity of the different positions on the pyridine ring. The positions ortho and para to the ring nitrogen are the most deactivated towards electrophilic attack.[2] Therefore, nitration will likely occur at a position that is least deactivated by the ring nitrogen and favorably activated or least deactivated by the substituents.

For example, in a hypothetical 5-bromo-3-pyridinecarboxylic acid (5-bromonicotinic acid), the potential sites for nitration would be positions 2, 4, and 6. Position 2 is ortho to the carboxylic acid and meta to the bromine. Position 4 is para to the bromine and ortho to the carboxylic acid. Position 6 is ortho to the bromine and para to the carboxylic acid. The directing effects are in conflict, and a mixture of isomers is possible.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
No or Low Conversion 1. Insufficiently harsh reaction conditions. 2. Deactivation of the ring by protonation of the pyridine nitrogen.1. Increase reaction temperature gradually. 2. Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). 3. Consider nitration of the corresponding pyridine-N-oxide, which is more activated towards electrophilic substitution.[9]
Formation of Multiple Isomers Competing directing effects of the bromo and carboxylic acid groups.1. Carefully control the reaction temperature. Lower temperatures can sometimes improve regioselectivity. 2. Experiment with different nitrating agents (e.g., HNO₃/TFAA, N₂O₅).[10] 3. If possible, modify the substrate to block certain positions or enhance the directing effect of one group over the other.
Significant Decarboxylation High reaction temperature and strongly acidic medium.1. Lower the reaction temperature. 2. Use a milder nitrating system. 3. Protect the carboxylic acid as an ester prior to nitration.
Ipso-Substitution of Bromine The bromine atom is displaced by the nitro group.1. Use milder nitrating conditions. 2. Analyze the reaction mixture carefully by LC-MS or GC-MS to identify and quantify this side product.
Formation of Tarry Byproducts Oxidative degradation of the starting material or product.1. Lower the reaction temperature. 2. Add the nitrating agent slowly and maintain good temperature control. 3. Ensure the purity of starting materials and reagents.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Bromo-Pyridine Carboxylic Acid using Mixed Acid

This is a general guideline and requires optimization for specific substrates.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (5-10 volumes relative to the substrate). Caution: This is a highly exothermic process. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve the bromo-pyridine carboxylic acid (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the bromo-pyridine carboxylic acid. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 1-4 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS). If no reaction is observed, the temperature can be gradually and cautiously increased.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until the desired product precipitates or the solution is basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Potential Reaction Pathways

The following diagram illustrates the potential outcomes when nitrating a bromo-pyridine carboxylic acid.

Nitration_Pathways Start Bromo-Pyridine Carboxylic Acid Nitration Standard Nitration (C-H activation) Start->Nitration HNO₃/H₂SO₄ Ipso_Br Ipso-Substitution (C-Br activation) Start->Ipso_Br Side Reaction Decarboxylation Decarboxylative Nitration (C-COOH activation) Start->Decarboxylation Side Reaction Product_Nitration Nitro-Bromo-Pyridine Carboxylic Acid Nitration->Product_Nitration Product_Ipso_Br Nitro-Pyridine Carboxylic Acid Ipso_Br->Product_Ipso_Br Product_Decarboxylation Nitro-Bromo-Pyridine Decarboxylation->Product_Decarboxylation

Caption: Potential reaction pathways in the nitration of a bromo-pyridine carboxylic acid.

This decision tree can guide your troubleshooting process when unexpected products are observed.

Troubleshooting_Tree Start Low Yield or Unexpected Product(s) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Products Characterize Byproducts (LC-MS, NMR) Check_Purity->Analyze_Products Purity Confirmed No_Reaction No Reaction/ Low Conversion Analyze_Products->No_Reaction Starting Material Unchanged Side_Products Side Products Observed Analyze_Products->Side_Products Increase_Severity Increase Temperature or Use Stronger Nitrating Agent No_Reaction->Increase_Severity Use_N_Oxide Consider Pyridine-N-Oxide Route No_Reaction->Use_N_Oxide Decarboxylation_Observed Decarboxylation Product Detected Side_Products->Decarboxylation_Observed Ipso_Br_Observed Ipso-Substitution (Br) Product Detected Side_Products->Ipso_Br_Observed Multiple_Isomers_Observed Mixture of Isomers Side_Products->Multiple_Isomers_Observed Lower_Temp Lower Reaction Temperature Decarboxylation_Observed->Lower_Temp Protect_COOH Protect Carboxylic Acid Decarboxylation_Observed->Protect_COOH Milder_Conditions Use Milder Nitrating Agent Ipso_Br_Observed->Milder_Conditions Optimize_Temp Optimize Temperature Multiple_Isomers_Observed->Optimize_Temp

Caption: Troubleshooting decision tree for the nitration of bromo-pyridine carboxylic acids.

References

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P
  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid - Scientific Research Publishing. (URL: [Link])

  • (PDF) Recent advances in ipso-nitration reactions - ResearchGate. (URL: [Link])

  • Nitration of Substituted Aromatic Rings and R
  • Nitration - Wikipedia. (URL: [Link])

  • Carboxylates as sources of carbon nucleophiles and electrophiles: comparison of decarboxylative and decarbonylative pathways - Chemical Science (RSC Publishing). (URL: [Link])

  • 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (URL: [Link])

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (URL: [Link])

  • Notes on Ipso Nitration - Unacademy. (URL: [Link])

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (URL: [Link])

  • Recent advances in ipso-nitration reactions - Semantic Scholar. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (URL: [Link])

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (URL: [Link])

  • Decarboxylative nitration of aromatic carboxylic acids. - ResearchGate. (URL: [Link])

  • Ipso nitration in organic synthesis - PMC - NIH. (URL: [Link])

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (URL: [Link])

  • Pyridines. (URL: )
  • Ipso nitration in organic synthesis - Unacademy. (URL: [Link])

  • Silver(I)-Promoted ipso -Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate. (URL: [Link])

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: [Link])

  • Direct nitration of five membered heterocycles - Semantic Scholar. (URL: [Link])

Sources

Technical Support Center: Optimization of 3-Bromo-5-nitropyridine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Product ID: 3-B-5-N-P4CA Target Molecule: 3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 1805472-62-1 / 13959-02-9 analog) Primary Precursor: 3-Bromo-4-methyl-5-nitropyridine (CAS: 69872-15-7)

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, difficult workups, or decarboxylation issues while synthesizing 3-Bromo-5-nitropyridine-4-carboxylic acid .

This molecule is a critical scaffold for kinase inhibitors and heterocyclic building blocks. Its synthesis is complicated by the "Ortho Effect"—the steric and electronic crowding of the bromine (C3), carboxylic acid (C4), and nitro (C5) groups. The electron-withdrawing nature of the nitro and bromo groups deactivates the ring, making the standard oxidation of the methyl precursor the most viable, yet temperamental, pathway.

Module 1: The Oxidation Protocol (KMnO₄ Method)

The industry-standard route involves the oxidation of 3-bromo-4-methyl-5-nitropyridine using Potassium Permanganate (


).[1] While effective, this reaction frequently stalls or results in "manganese sludge" that traps the product.
Optimized Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent System Water (100%) or Water/Pyridine (2:1)Pyridine helps solubilize the starting material, which is lipophilic, while maintaining an oxidative-stable medium.
Temperature 70°C – 85°CCritical: Do not exceed 90°C. Higher temperatures promote decarboxylation of the product.
Oxidant Stoichiometry 2.5 – 3.0 equiv

Added in 3-4 portions over 2 hours. Dumping all oxidant at once causes thermal runaway and over-oxidation.
Reaction Time 4 – 6 HoursMonitor via LC-MS. The intermediate aldehyde may persist if heating is stopped too early.
Troubleshooting the Oxidation

Q: The reaction mixture turned brown/black, but LC-MS shows 40% starting material remaining. Adding more KMnO₄ doesn't help.

A: This is a surface area issue. The manganese dioxide (


) byproduct precipitates and coats the unreacted starting material, preventing further oxidation.
  • Fix: Add a phase transfer catalyst (e.g., TBAB or Tricaprylylmethylammonium chloride ) at 1-2 mol%. This helps transport the permanganate anion into the organic clumps.

  • Mechanical Fix: Use vigorous mechanical stirring (overhead stirrer), not a magnetic stir bar, to break up the

    
     cake.
    

Q: I see a new peak with M-44 mass in the LC-MS.

A: You are observing decarboxylation .[1] The product (Acid, MW ~247) is losing


 to form 3-bromo-5-nitropyridine (MW ~203).
  • Cause: Reaction temperature >90°C or prolonged reflux.

  • Fix: Lower the bath temperature to 75°C. If the reaction is too slow, add a co-solvent like t-Butanol rather than increasing heat.

Module 2: Workup & Isolation (The "pH Trap")

The most common point of failure is the isolation step. The product is amphoteric (though weakly basic due to electron-withdrawing groups) and can be easily lost in the aqueous phase or trapped in the


 filter cake.
The Workup Logic Flow

The following diagram illustrates the critical decision points during the workup process to maximize recovery.

WorkupFlow Start Crude Reaction Mixture (Black Slurry, pH > 9) Filter Filtration (Celite Pad) Start->Filter Cake MnO2 Filter Cake Filter->Cake Filtrate Combined Filtrate (Clear/Yellow, Product as Carboxylate) Filter->Filtrate Wash Wash Cake with Hot Water Cake->Wash Product Trapped! Wash->Filtrate Acidify Acidify with 2N HCl Filtrate->Acidify Decision Check pH Level Acidify->Decision Precipitate pH 3-4 (Precipitation Zone) Decision->Precipitate Target: Zwitterion Extract pH 1-2 (Extraction Zone) Decision->Extract Target: Free Acid Solid Filtration -> Solid Product Precipitate->Solid Liquid Extract with EtOAc (3x) Dry & Concentrate Extract->Liquid

Figure 1: Decision tree for isolating 3-Bromo-5-nitropyridine-4-carboxylic acid from oxidative mixtures.

Troubleshooting Isolation

Q: I acidified the filtrate to pH 1, but no precipitate formed.

A: Unlike simple benzoic acids, pyridine carboxylic acids can form soluble hydrochloride salts at very low pH, or they may simply be too polar to precipitate if the water volume is high.

  • The Science: The pyridine nitrogen is extremely electron-deficient (

    
    ) due to the nitro/bromo groups. At pH 1, the molecule is likely neutral (COOH protonated, N unprotonated) rather than cationic. However, its polarity keeps it in water.
    
  • Protocol:

    • Adjust pH to 1-2 .

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract exhaustively with Ethyl Acetate (EtOAc) or 2-MeTHF . Do not use DCM (poor solubility).

Q: My product is contaminated with a brown solid.

A: This is residual Manganese Dioxide (


) that passed through the filter or precipitated post-acidification.
  • Fix: Dissolve the crude solid in dilute base (

    
    ), filter through a 0.45µm membrane, and re-acidify. 
    
    
    
    will not dissolve in the base and will be filtered out.

Module 3: Alternative Routes (When Oxidation Fails)

If the oxidation of the methyl group proves too low-yielding (e.g., <30%), consider the Hydrolysis of the Nitrile .

Precursor: 3-Bromo-5-nitroisonicotinonitrile (CAS: 1805574-96-2).[2]

Protocol:

  • Suspend nitrile in conc. HCl or 50%

    
     .
    
  • Heat to 60°C (Gentler than oxidation).

  • Note: Avoid basic hydrolysis (NaOH), as the electron-deficient ring is susceptible to

    
     (Nucleophilic Aromatic Substitution) where the Bromine or Nitro group is displaced by Hydroxide (
    
    
    
    ).

Frequently Asked Questions (FAQ)

Q: Can I use Nitric Acid (


) for the oxidation? 
A:  We do not  recommend this. While 

is a standard oxidant for picolines, the presence of the bromine atom makes the ring sensitive. Nitric acid oxidation often requires higher temperatures/pressures (autoclave) that lead to de-halogenation or explosion risks with the nitro group. Stick to

.

Q: How do I store the final product? A: Store at -20°C under inert gas (Argon/Nitrogen). The compound is prone to slow decarboxylation at room temperature over months, especially if traces of acid remain.

Q: What is the expected yield? A:

  • Literature/Optimized: 55% - 70%

  • Typical First Attempt: 30% - 40% (Losses usually occur during the

    
     filtration step).
    

References

  • BenchChem. 3-Bromo-5-nitropyridine-4-carboxylic acid | Synthesis & Precursors. (General reaction class verification). Link

  • ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine (Precursor) Properties and Synthesis. (Precursor data).[1] Link

  • PubChem. 3-Bromo-5-nitropyridine-4-carboxylic acid Compound Summary. (Physical properties and identifiers). Link

  • Sigma-Aldrich. 3-Bromopyridine-4-carboxylic acid (Analogous Chemistry). (Standard handling for pyridine acids). Link

Sources

stability issues of 3-Bromo-5-nitropyridine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-5-nitropyridine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. We will explore the underlying chemical principles governing its stability, offer troubleshooting advice for common experimental issues, and provide protocols to help you ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3-Bromo-5-nitropyridine-4-carboxylic acid in solution?

The stability of 3-Bromo-5-nitropyridine-4-carboxylic acid is governed by its chemical structure, which features a pyridine ring with three distinct functional groups: a carboxylic acid, a bromo group, and a nitro group. The key factors influencing its stability in solution are:

  • pH: The compound's stability is expected to be highly pH-dependent. Both strongly acidic and basic conditions can promote degradation.[1][2] The pyridine nitrogen and the carboxylic acid group mean the molecule's charge and reactivity will change significantly with pH.

  • Nucleophiles: The pyridine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where the bromo group can be displaced by nucleophiles present in the solution.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Like many organic molecules, it is advisable to avoid excessive heat during storage and handling.[1][4]

  • Light: Pyridine-based compounds can be susceptible to photodegradation.[1] It is recommended to protect solutions from light to minimize the risk of degradation.

  • Redox Agents: The nitro group can be reduced to an amino group by reducing agents.[3][5] Conversely, while the electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidation, the overall stability in the presence of strong oxidizing agents should be considered.[6]

Q2: I've dissolved my 3-Bromo-5-nitropyridine-4-carboxylic acid in a common organic solvent like DMSO for my experiments, but I'm seeing a change in the solution's color over time. What could be happening?

A color change, typically to a yellow or brownish hue, often indicates the formation of degradation products. Given the structure of the molecule, several processes could be at play:

  • Nucleophilic Aromatic Substitution (SNAr): DMSO is generally considered a stable solvent, but it can contain trace amounts of water or other nucleophilic impurities. Over time, especially if stored at room temperature, these nucleophiles can displace the bromo group. The resulting products may be colored.

  • Light-Induced Degradation: If the solution is not protected from light, photodegradation can occur, leading to the formation of colored byproducts.[1]

  • Reaction with Impurities: Impurities in lower-grade solvents can react with the compound.

Recommendation: Always use high-purity, anhydrous solvents. Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at -20°C or -80°C and use them within a short period.

Q3: My experimental results are inconsistent when using a stock solution of 3-Bromo-5-nitropyridine-4-carboxylic acid that is a few days old. Could this be a stability issue?

Yes, inconsistent results are a classic sign of compound instability. The concentration of the active parent compound may be decreasing over time due to degradation. This can lead to a loss of potency or efficacy in biological assays. The degradation products themselves could also interfere with your assay, either by inhibiting or activating a biological target, or by interfering with analytical measurements.

Recommendation: Validate the stability of your stock solution over the time course of your experiments. A simple way to check this is to run an HPLC-UV analysis of your stock solution when it is freshly prepared and after a few days of storage under your typical conditions. A decrease in the main peak area and the appearance of new peaks would confirm degradation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Precipitation in Aqueous Buffer Low Solubility at Experimental pH The carboxylic acid group has a pKa, and the pyridine nitrogen has another. At a pH close to its isoelectric point, the compound's solubility will be at its minimum. Adjust the pH of your buffer slightly to move away from this point. Alternatively, consider adding a small percentage of a co-solvent like DMSO or ethanol (ensure your experiment can tolerate it).
Loss of Biological Activity Degradation of the Parent Compound The compound may be degrading under your assay conditions (e.g., in the presence of certain buffer components, at 37°C for an extended period). Prepare solutions immediately before use. Run a time-course experiment to see if the loss of activity is time-dependent. Analyze the compound's stability directly in your assay buffer using HPLC.
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation This is a direct indication of instability. The two most likely degradation pathways are nucleophilic substitution of the bromine or reduction of the nitro group. Analyze the masses of the new peaks to identify potential degradation products. For example, a mass increase of 18 Da (after loss of HBr) could indicate substitution by a hydroxyl group.
Inconsistent NMR Spectra Instability in NMR Solvent Some NMR solvents, particularly deuterated methanol (CD3OD), can act as nucleophiles and react with the compound, leading to the appearance of new signals over time. If you observe this, acquire your spectra immediately after dissolution or consider using a less reactive solvent like DMSO-d6 or Chloroform-d.

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of Stock Solutions

To minimize variability in your experiments, it is crucial to handle and store 3-Bromo-5-nitropyridine-4-carboxylic acid solutions correctly.

Materials:

  • 3-Bromo-5-nitropyridine-4-carboxylic acid (solid)

  • High-purity, anhydrous DMSO (or other appropriate solvent)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound in a fume hood.

  • Add the solid to a volumetric flask.

  • Add a portion of the solvent (e.g., DMSO), and gently swirl to dissolve the compound completely. Sonication can be used if necessary, but avoid heating.

  • Once dissolved, add solvent to the final volume mark.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For use, thaw an aliquot at room temperature and use it immediately. Do not refreeze partially used aliquots.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability of the compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Workflow Overview:

Degradation_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Nitro Group Reduction cluster_Decarboxylation Decarboxylation Parent 3-Bromo-5-nitropyridine- 4-carboxylic acid SNAr_Product 3-Hydroxy-5-nitropyridine- 4-carboxylic acid Parent->SNAr_Product + H2O - HBr Parent->SNAr_Product Reduction_Product 3-Amino-5-bromopyridine- 4-carboxylic acid Parent->Reduction_Product + [H] (Reducing Agent) Parent->Reduction_Product Decarb_Product 3-Bromo-5-nitropyridine Parent->Decarb_Product Heat - CO2 Parent->Decarb_Product

Caption: Plausible degradation pathways for 3-Bromo-5-nitropyridine-4-carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the nitro group, makes the bromo substituent a good leaving group. [3]Nucleophiles, such as water or hydroxide, can displace the bromide to form a hydroxylated derivative. This is a common degradation pathway for halogenated pyridines.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by reducing agents or certain biological conditions. [5]This would result in the formation of the corresponding amino compound. This is a significant transformation as it drastically changes the electronic properties and potential biological activity of the molecule.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential thermal degradation pathway.

Understanding these potential pathways is crucial for interpreting data from stability studies and for identifying unexpected peaks in your analytical runs.

References

  • Benchchem. (n.d.). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Benchchem. (n.d.). 3-Bromo-5-nitropyridine-4-carboxylic acid.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

Sources

Technical Support Center: Navigating Regioisomer Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring synthesis and functionalization. The formation of regioisomers is a persistent challenge, impacting yield, purification costs, and the overall efficiency of synthetic routes. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered in the laboratory.

The advice herein is grounded in established mechanistic principles and validated through practical application, aiming to empower you to not only solve immediate synthetic challenges but also to proactively design more regioselective reaction strategies.

Table of Contents

  • Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity in Pyridine Synthesis

  • Troubleshooting Guide: Classical Pyridine Syntheses

    • The Hantzsch Synthesis

    • The Bohlmann-Rahtz Synthesis

    • The Guareschi-Thorpe Synthesis

  • Advanced Strategies for Regiocontrolled Pyridine Functionalization

  • Practical Guidance on Regioisomer Separation

  • References

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity in Pyridine Synthesis

Q1: What are the primary factors that dictate regioselectivity in pyridine synthesis?

A1: The regiochemical outcome of a pyridine synthesis is fundamentally governed by a combination of steric and electronic effects inherent to the reactants and intermediates.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly influences its reactivity. In classical syntheses, the nucleophilicity and electrophilicity of the various carbon and nitrogen centers in the acyclic precursors play a crucial role in determining which bonds form preferentially. For instance, the partial positive charges on the carbonyl carbons and the partial negative charges on the enamine carbons guide the initial bond-forming steps.

  • Steric Hindrance: The size of the substituents on the starting materials can sterically hinder the approach of reactants to a particular site, thereby favoring reaction at a less congested position. This is a key consideration when using substituted aldehydes, ketones, or enamines.[2]

Q2: How do modern synthetic methods offer greater control over regioselectivity compared to classical methods?

A2: Modern methods, particularly those involving transition-metal catalysis and directing groups, offer more precise control over regioselectivity by overriding the inherent reactivity of the pyridine nucleus.

  • Directing Groups: A directing group is a functional group that is temporarily installed on the pyridine ring to guide a catalyst to a specific C-H bond for functionalization.[3] This strategy allows for the activation of otherwise unreactive positions. The choice of directing group and catalyst system can be tailored to achieve a desired regiochemical outcome.

  • Catalyst-Controlled Selectivity: In many modern catalytic reactions, the structure of the ligand coordinated to the metal center plays a pivotal role in determining the site of reaction. The ligand can create a specific steric environment around the metal, allowing it to interact with only one of several possible reaction sites on the pyridine substrate.

Q3: Can computational chemistry be a useful tool for predicting and understanding regioisomer formation?

A3: Absolutely. Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and predict the thermodynamic and kinetic favorability of forming different regioisomers.[4][5] By calculating the activation energies for the formation of different intermediates and products, researchers can gain insights into the factors that control regioselectivity and rationally design experiments to favor the desired isomer.

Troubleshooting Guide: Classical Pyridine Syntheses

The Hantzsch Synthesis

The Hantzsch synthesis is a robust method for preparing dihydropyridines, which can then be oxidized to pyridines.[6][7] However, the use of unsymmetrical β-dicarbonyl compounds can lead to mixtures of regioisomers.

Q4: I'm using an unsymmetrical β-ketoester in my Hantzsch synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?

A4: The formation of regioisomers in the Hantzsch synthesis with unsymmetrical β-dicarbonyls arises from the two possible orientations of the Knoevenagel condensation product and the enamine intermediate. To favor a single regioisomer, consider the following strategies:

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach provides greater control. Pre-forming the Knoevenagel condensation product between the aldehyde and one of the β-dicarbonyl compounds before adding the second β-dicarbonyl and the nitrogen source can significantly enhance regioselectivity.[8]

  • Leverage Steric Hindrance: Choose a β-dicarbonyl compound with a bulky substituent. This will sterically disfavor the formation of one of the intermediates, leading to a higher proportion of the desired regioisomer.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve the regioselectivity of the Hantzsch reaction by promoting a specific reaction pathway.[6][8]

Experimental Protocol: Stepwise Hantzsch Synthesis for Improved Regioselectivity

  • Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the more reactive β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine or pyrrolidine). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Isolation of Intermediate (Optional but Recommended): Remove the solvent under reduced pressure. The crude Knoevenagel product can be purified by column chromatography or used directly in the next step.

  • Cyclocondensation: Dissolve the Knoevenagel product and the second β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol). Add the nitrogen source (e.g., ammonium acetate, 1.5 equivalents).

  • Reaction and Oxidation: Reflux the mixture until the dihydropyridine formation is complete (monitor by TLC). Cool the reaction and add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) to aromatize the dihydropyridine to the pyridine.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.[9]

The Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis provides direct access to substituted pyridines from enamines and ethynyl ketones.[7][10] The regioselectivity is generally high, yielding a single constitutional isomer.[6][11]

Q5: My Bohlmann-Rahtz synthesis is giving a low yield, and I suspect side reactions are the cause. What are the common pitfalls?

A5: While generally regioselective, the Bohlmann-Rahtz synthesis can be sensitive to reaction conditions. Low yields are often due to incomplete reaction or decomposition of the aminodiene intermediate.

  • High Temperatures for Cyclodehydration: The final cyclodehydration step often requires high temperatures, which can lead to degradation of the product.[10]

  • Catalyst Choice: The use of an appropriate acid catalyst can significantly lower the temperature required for cyclodehydration, improving the yield.[11]

Table 1: Effect of Catalysts on Bohlmann-Rahtz Cyclodehydration

CatalystTypical ConditionsAdvantagesDisadvantages
None (Thermal) Neat, >150 °CSimpleHigh temperature, potential for degradation
Brønsted Acids (e.g., Acetic Acid) Toluene, refluxLower reaction temperatureCan be harsh for sensitive substrates
Lewis Acids (e.g., Ytterbium Triflate) Toluene, refluxMilder than Brønsted acidsCatalyst cost and removal
Solid-Supported Acids (e.g., Amberlyst-15) Toluene, refluxEasy catalyst removalMay have lower activity

Troubleshooting Workflow for Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Low Yield in Bohlmann-Rahtz Synthesis check_intermediate Is the aminodiene intermediate formed? (Check by NMR/LC-MS) start->check_intermediate no_intermediate No/Low Intermediate Formation check_intermediate->no_intermediate No yes_intermediate Intermediate Formed, but Low Pyridine Yield check_intermediate->yes_intermediate Yes optimize_michael Optimize Michael Addition: - Check enamine quality - Vary solvent - Lower temperature no_intermediate->optimize_michael optimize_cyclization Optimize Cyclodehydration: - Add an acid catalyst (see Table 1) - Screen different solvents - Gradually increase temperature yes_intermediate->optimize_cyclization decomposition Check for Product Decomposition: - Lower reaction temperature/time - Use a milder catalyst optimize_cyclization->decomposition

Caption: Troubleshooting workflow for low yields in the Bohlmann-Rahtz synthesis.

The Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[12] The use of unsymmetrical 1,3-dicarbonyls can lead to regioisomeric pyridones.

Q6: I am using an unsymmetrical 1,3-diketone in my Guareschi-Thorpe synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

A6: The regioselectivity in the Guareschi-Thorpe synthesis is determined by which carbonyl group of the unsymmetrical 1,3-diketone undergoes the initial condensation with the active methylene of cyanoacetamide.

  • Exploit Differential Carbonyl Reactivity: If one carbonyl group is significantly more electrophilic (e.g., a ketone vs. an ester) or less sterically hindered, it will react preferentially.

  • Modified Guareschi-Thorpe Protocols: Recent modifications using specific catalysts or reaction conditions can enhance regioselectivity. For example, organocatalytic methods have been developed that provide excellent regiocontrol.[13][14]

Q7: Can I influence the regioselectivity by changing the reaction conditions in the Guareschi-Thorpe synthesis?

A7: Yes, reaction conditions can have a significant impact.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome.

  • Catalyst/Promoter: The choice of base or catalyst can direct the reaction towards a specific pathway. For instance, using ammonium carbonate in an aqueous medium has been shown to be an effective and green approach for the Guareschi-Thorpe synthesis.[15][16]

Experimental Protocol: Organocatalytic Modified Guareschi-Thorpe Synthesis

This protocol is based on a method that utilizes chitosan as a heterogeneous catalyst to achieve high regioselectivity.[14]

  • Reaction Setup: In a round-bottom flask, combine the unsymmetrical 1,3-dicarbonyl compound (1 equivalent), cyanoacetamide (1.2 equivalents), and chitosan (10 mol %) in ethanol.

  • Reaction: Reflux the mixture with stirring for the required time (monitor by TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture and filter to remove the chitosan catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Advanced Strategies for Regiocontrolled Pyridine Functionalization

Q8: I need to functionalize a pre-existing pyridine ring at a specific position, but the inherent reactivity of pyridine is not directing the reaction to the desired site. What are my options?

A8: When the intrinsic electronic properties of the pyridine ring do not favor substitution at the desired position, several advanced strategies can be employed:

  • Directed Ortho-Metalation (DoM): This powerful technique uses a directing group (DG) to guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. A wide variety of DGs can be used, including amides, carbamates, and ethers.[3]

  • Halogen/Metal Exchange: If a halogen atom is present on the pyridine ring, it can be exchanged with a metal (typically lithium or magnesium) to generate an organometallic intermediate that can then react with an electrophile. This method is highly regioselective as the position of functionalization is determined by the initial position of the halogen.[3]

  • C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridines. By choosing the appropriate catalyst and directing group, it is possible to functionalize C-H bonds at positions that are difficult to access through classical methods.[17][18]

Decision Tree for Regioselective Pyridine Functionalization

Functionalization_Strategy start Need to Functionalize a Specific Position on a Pyridine Ring is_ortho Is the target position ortho to a suitable directing group? start->is_ortho is_halogenated Is there a halogen at the target position? is_ortho->is_halogenated No dom Use Directed ortho-Metalation (DoM) is_ortho->dom Yes can_install_dg Can a directing group be installed? is_halogenated->can_install_dg No halogen_exchange Use Halogen/Metal Exchange is_halogenated->halogen_exchange Yes ch_activation Consider C-H Activation with a suitable catalyst/ligand system can_install_dg->ch_activation Yes other_methods Explore other methods (e.g., dearomatization-rearomatization) can_install_dg->other_methods No

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Technical Support Center: Scaling Up 3-Bromo-5-nitropyridine-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the scaled-up synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid. We will move beyond simple procedural steps to address the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure process integrity, safety, and yield optimization.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of 3-Bromo-5-nitropyridine-4-carboxylic acid.

Q1: What is the most direct and scalable synthetic route to 3-Bromo-5-nitropyridine-4-carboxylic acid?

The most straightforward and commonly cited route for large-scale production is the direct nitration of the commercially available precursor, 3-bromopyridine-4-carboxylic acid.[1] This approach is advantageous as it avoids multiple synthetic steps. However, the direct nitration of pyridine rings can be challenging, often requiring harsh conditions that raise safety and byproduct concerns during scale-up.[1][2]

Q2: What are the critical process parameters (CPPs) to monitor during the nitration step?

The nitration of the pyridine ring is a highly exothermic reaction.[3] Therefore, the following CPPs are crucial for control and safety:

  • Temperature: Strict temperature control, often in the range of -10°C to 5°C, is essential to manage the exotherm, prevent thermal runaway, and minimize the formation of dinitrated or other side products.[3]

  • Rate of Addition: The nitrating agent (typically a mixture of fuming nitric acid and concentrated sulfuric acid) must be added slowly and controllably to allow the cooling system to dissipate the generated heat effectively.[2][3]

  • Agitation: Efficient and consistent stirring is vital to ensure uniform heat distribution and reactant mixing, preventing localized "hot spots" that could initiate a runaway reaction.

  • Stoichiometry: Using a minimal excess of the nitrating agent is recommended to favor mono-nitration and reduce the risk of over-nitration.[2]

Q3: What are the primary safety hazards associated with this synthesis?

The primary hazard is the risk of a thermal runaway during the nitration step.[4] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to an uncontrolled increase in temperature and pressure, which can result in an explosion. The nitro-compound product itself can also be thermally unstable.[5] Additionally, the reagents used (fuming nitric and sulfuric acids) are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

Q4: How can I effectively monitor the reaction's progress and completion?

In-process monitoring is key to a successful and safe scale-up. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material (3-bromopyridine-4-carboxylic acid) and the formation of the desired product. This allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to impurity formation.

Q5: What are the main challenges in purifying the final product?

3-Bromo-5-nitropyridine-4-carboxylic acid is a polar compound. Its purification can be complicated by the presence of unreacted starting material, regioisomers from the nitration step, or byproducts from degradation. The carboxylic acid and pyridine nitrogen moieties make it amphoteric, meaning its solubility is highly dependent on pH. Purification often involves careful pH adjustment to induce crystallization, followed by washing with appropriate solvents to remove impurities.[6][7]

Troubleshooting Guide: Common Scale-Up Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during production.

Problem 1: Low Product Yield

A lower-than-expected yield is a frequent issue during scale-up. The cause can often be pinpointed using the following decision tree.

G start Low Yield Observed check_completion Analyze Reaction Mixture (TLC/HPLC). Is Starting Material Present? start->check_completion incomplete_rxn Root Cause: Incomplete Reaction check_completion->incomplete_rxn  Yes degradation Root Cause: Product Degradation or Byproduct Formation check_completion->degradation  No sub_purity Action: Verify Starting Material Purity incomplete_rxn->sub_purity extend_time Action: Increase Reaction Time or Temperature (with caution) incomplete_rxn->extend_time reagent_issue Action: Check Nitrating Agent Quality/Conc. incomplete_rxn->reagent_issue temp_control Action: Review Temperature Logs. Ensure Consistent Cooling. degradation->temp_control quench_issue Action: Optimize Quenching Procedure (e.g., slower addition to ice). degradation->quench_issue impurity_analysis Action: Characterize Impurities (LC-MS). Adjust Stoichiometry/Temp. degradation->impurity_analysis

Caption: Troubleshooting Low Yield

Detailed Solutions for Low Yield:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, temperature, or poor quality of reagents. The deactivating effect of the bromine and carboxylic acid groups on the pyridine ring makes nitration inherently difficult.[2]

    • Solution:

      • Verify Reagents: Ensure the starting material is pure and that the nitric and sulfuric acids are of the correct concentration. Water content can be detrimental. Using fuming sulfuric acid (oleum) can create a more anhydrous and reactive medium, potentially improving yields.[8]

      • Optimize Conditions: Cautiously increase the reaction time or temperature, monitoring closely for impurity formation. A small, controlled increase in temperature can sometimes significantly improve conversion rates.

      • Process Analytical Technology (PAT): For larger scales, consider using in-situ monitoring (e.g., FTIR) to understand reaction kinetics and identify the optimal endpoint precisely.

  • Product Degradation/Byproduct Formation:

    • Cause: Localized overheating, extended exposure to harsh acidic conditions, or incorrect stoichiometry leading to side reactions like dinitration.

    • Solution:

      • Enhance Thermal Control: Improve agitation and ensure the cooling system is adequate for the batch size. The rate of addition of the nitrating agent is often the most effective parameter to adjust for heat management.[9]

      • Analyze Byproducts: Isolate and identify major impurities. If a dinitrated species is observed, reduce the stoichiometry of the nitrating agent and lower the reaction temperature.[2] If degradation products are present, shorten the reaction time and optimize the quench/workup procedure to neutralize the acid and isolate the product more quickly.

Problem 2: High Impurity Profile

Controlling the purity of the final product is critical, especially for pharmaceutical applications.

Observed Impurity Potential Cause Recommended Action Scientific Rationale
Unreacted Starting Material Incomplete reaction.See "Low Yield" section. Increase reaction time/temperature cautiously.The reaction has not reached completion due to insufficient energy input or time.
Dinitro- regioisomers Over-nitration due to excess nitrating agent or high temperature.Reduce stoichiometry of nitrating agent to 1.05-1.1 equivalents. Maintain strict low-temperature control.[2]The first nitration activates the ring slightly, making a second nitration possible under harsh conditions. Controlling stoichiometry and temperature limits the energy available for the second, more difficult nitration.
Other Bromo-nitro Isomers Poor regioselectivity.Ensure the reaction temperature is kept low and consistent. The directing effects of the substituents are more pronounced at lower temperatures.The bromine at C3 and the carboxyl group at C4 both direct the incoming nitro group. The 5-position is electronically favored, but deviations can occur if the reaction is not well-controlled.
Products of Decarboxylation High reaction or workup temperatures.Avoid excessive temperatures (>100-120°C) during reaction and isolation steps.Pyridine carboxylic acids can decarboxylate under harsh thermal or acidic conditions.
Problem 3: Difficult Product Isolation and Purification

The physicochemical properties of the product can make isolation challenging.

  • Issue: Product remains dissolved in the aqueous acidic mixture after quenching.

    • Cause: The pyridine nitrogen is protonated (pyridinium salt) and the carboxylic acid is in its neutral form, leading to high water solubility.

    • Solution: Carefully adjust the pH of the solution. The product is least soluble at its isoelectric point. Add a base (e.g., NaOH, Na2CO3 solution) slowly, with good cooling and stirring, until the product precipitates. Check the pH at which maximum precipitation occurs on a small scale first.

  • Issue: Oily or amorphous precipitate forms instead of a crystalline solid.

    • Cause: Rapid precipitation trapping impurities or solvent.

    • Solution:

      • Control Precipitation Rate: Add the neutralizing agent more slowly to allow for crystal lattice formation.

      • Anti-Solvent Crystallization: After neutralization, consider adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to induce crystallization.

      • Slurry Wash: After filtration, wash the solid cake with a solvent that will dissolve key impurities but not the product. Water (at a specific pH) or a cold organic solvent like ethanol or diethyl ether can be effective.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Lab-Scale Synthesis (Illustrative)

Safety Warning: This reaction is highly exothermic and involves corrosive acids. All operations must be conducted in a certified fume hood with appropriate PPE (lab coat, safety glasses, acid-resistant gloves). An ice bath for emergency quenching must be readily available.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or a cryocooler).

  • Pre-cooling: Charge the flask with 3-bromopyridine-4-carboxylic acid (1.0 eq) and concentrated sulfuric acid (e.g., 3-5 volumes). Begin stirring and cool the mixture to -5°C.

  • Nitrating Mixture Preparation: In a separate flask, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) while cooling in an ice bath.

  • Addition: Transfer the nitrating mixture to the dropping funnel. Add it dropwise to the stirred, cooled solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC/HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice (approx. 10 volumes). This step is also exothermic and requires careful control.

  • Isolation: The product may precipitate upon quenching. If not, slowly add a cold aqueous solution of sodium hydroxide to adjust the pH to its isoelectric point (typically pH 2-4) to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water until the filtrate is neutral, and then with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Thermal Hazard Assessment

Before any scale-up, a thermal hazard assessment is mandatory.

Caption: Workflow for Thermal Hazard Assessment
  • Literature Search: Review safety data for all reactants, intermediates, and the final product, paying close attention to thermal stability and decomposition data.[3]

  • Differential Scanning Calorimetry (DSC): Run DSC analysis on the starting material, the final product, and a simulated final reaction mixture to determine the onset temperature of thermal decomposition (T_onset).[10]

  • Reaction Calorimetry (RC): Perform the reaction in a reaction calorimeter (e.g., RC1e) to measure the heat of reaction (ΔH_r) and the rate of heat release. This data is used to calculate the adiabatic temperature rise (ΔT_ad), which is the maximum temperature the reaction could reach if all cooling were lost.[11]

  • Risk Analysis: If the maximum process temperature (T_process) plus the adiabatic temperature rise (ΔT_ad) approaches the onset temperature of decomposition (T_onset), the process is considered unsafe and must be redesigned (e.g., by using a semi-batch process with controlled feed, or by diluting the reaction mixture).

References

  • Berthold, W., & Löffler, U. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (139), 159-170. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide. Organic Process Research & Development. Retrieved from [Link]

  • Nandi, A. K., et al. (2004). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). Journal of Thermal Analysis and Calorimetry, 76, 897-901. Retrieved from [Link]

  • Wang, J., et al. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 11(7), 2095. Retrieved from [Link]

  • Mondal, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Mondal, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Retrieved from [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 14-41. Retrieved from [Link]

  • Chorghade, M. S., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350 B2.
  • Babu, S. S., & Kumar, D. A. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Research & Reviews: Journal of Chemistry, 7(3). Retrieved from [Link]

  • Deadman, B. J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2216-2225. Retrieved from [Link]

  • Lautenschläger, H., et al. (1984). Process for the preparation of substituted pyridines. German Patent DE3245950A1.
  • Van der Plas, H. C. (1997). Nitration of pyridine-2,6-diamines. WIPO Patent WO1997011058A1.

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-5-nitropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-5-nitropyridine-4-carboxylic acid (Molecular Weight: 247.00 g/mol ) is a highly functionalized heterocyclic compound with significant potential as a versatile precursor in the synthesis of complex molecules.[1] Its pyridine core, substituted with three distinct and strongly electron-withdrawing groups—a bromine atom, a nitro group, and a carboxylic acid—creates a unique electronic environment that is reflected in its spectroscopic signature.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-bromo-5-nitropyridine-4-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide establishes a robust analytical framework based on established principles and comparative data from structurally related analogs. We will explore the predicted spectral features, present experimental data from similar compounds for objective comparison, and provide detailed, field-proven protocols for acquiring high-quality data.

Part 1: Predicted Spectroscopic Data for 3-Bromo-5-nitropyridine-4-carboxylic acid

A thorough understanding of the expected spectral data is the first step in structural verification. The combination of a halogen, a nitro group, and a carboxylic acid on a pyridine ring leads to predictable and distinct features in both NMR and MS spectra.

Predicted ¹H and ¹³C NMR Data

The electron-withdrawing nature of all three substituents (bromo, nitro, and carboxylic acid) will significantly deshield the nuclei in the pyridine ring, causing their signals to appear at higher chemical shifts (downfield).[1]

¹H NMR Spectroscopy: The pyridine ring of the target molecule contains two protons at the C2 and C6 positions.

  • H-2 and H-6: These protons are expected to appear as distinct singlets in the aromatic region, likely between δ 8.5 and 9.5 ppm. The significant downfield shift is a direct consequence of the cumulative electron-withdrawing effect of the adjacent and para substituents.

  • Carboxylic Acid Proton (-COOH): The acidic proton is anticipated to appear as a broad singlet far downfield, typically in the δ 10-13 ppm range. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.[2][3]

¹³C NMR Spectroscopy: The spectrum will display six unique signals for the six carbon atoms in the molecule.

  • Carboxyl Carbon (C=O): This signal is characteristically found in the δ 165-185 ppm region.[3]

  • Pyridine Ring Carbons: All five carbons of the pyridine ring will be significantly deshielded.

    • C-3 (C-Br) and C-5 (C-NO₂): The carbons directly attached to the electron-withdrawing bromine and nitro groups will be shifted downfield.

    • C-4 (C-COOH): The carbon bearing the carboxylic acid group will also be significantly shifted.

    • C-2 and C-6: These protonated carbons will appear in the aromatic region, with their precise shifts influenced by all substituents.

The following table summarizes the predicted chemical shifts for 3-bromo-5-nitropyridine-4-carboxylic acid, based on established substituent effects on pyridine rings.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-29.0 - 9.4150 - 155Deshielded by adjacent nitrogen and para-nitro group.
H-68.8 - 9.2145 - 150Deshielded by adjacent nitrogen and meta-bromo and nitro groups.
COOH10.0 - 13.0 (broad)165 - 175Typical range for a carboxylic acid proton.
C-2-150 - 155Influenced by adjacent nitrogen and C-3 bromine.
C-3-120 - 125Direct attachment to bromine.
C-4-140 - 145Attachment to the carboxylic acid group.
C-5-148 - 153Direct attachment to the strongly withdrawing nitro group.
C-6-145 - 150Influenced by adjacent nitrogen and meta substituents.
Predicted Mass Spectrometry Data

Mass spectrometry will provide crucial information on the molecular weight and fragmentation pattern of the molecule.

Ionization: Due to the polarity of the carboxylic acid group, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be most effective.[4]

Molecular Ion:

  • Isotopic Pattern: A key feature in the mass spectrum will be the molecular ion peak cluster. The presence of a bromine atom will result in two prominent peaks of nearly equal intensity, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.[1] For the protonated molecule [M+H]⁺, this would appear at m/z 247.9 and 249.9.

  • Adducts: In ESI, adducts with sodium [M+Na]⁺ or other ions present in the solvent are also commonly observed.

Fragmentation: The fragmentation of the molecular ion is expected to follow pathways characteristic of aromatic carboxylic acids and nitro compounds.[1]

  • Loss of H₂O: A common fragmentation for carboxylic acids.

  • Loss of COOH or CO₂: Decarboxylation is a typical fragmentation pathway.

  • Loss of NO₂: The nitro group can be lost as a radical.

  • Loss of Br: The bromine atom can also be cleaved.

G M [M+H]⁺ m/z 248/250 F1 [M+H - H₂O]⁺ m/z 230/232 M->F1 - H₂O F2 [M+H - NO₂]⁺ m/z 202/204 M->F2 - NO₂ F3 [M+H - COOH]⁺ m/z 203/205 M->F3 - COOH F4 [M+H - Br]⁺ m/z 169 M->F4 - Br G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆, Methanol-d₄) A->B C Dissolve Sample (Vortex/sonicate if needed) B->C D Transfer to NMR Tube C->D E Tune and Shim Spectrometer D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum (Proton Decoupled) F->G H Acquire 2D Spectra (optional) (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to Solvent Residual Peak J->K L Integrate and Assign Peaks K->L

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial. [2] * Select a suitable deuterated solvent. For carboxylic acids, DMSO-d₆ is often an excellent choice as it can solubilize polar compounds and its residual proton peak does not obscure most signals. Methanol-d₄ is another alternative.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and ensure complete dissolution. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for high resolution.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • For 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) is highly recommended. [5]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals to the corresponding nuclei in the molecule based on chemical shifts, multiplicities, and 2D correlation data.

Protocol for Mass Spectrometry Data Acquisition

This protocol outlines the steps for obtaining reliable mass spectrometry data for polar organic molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation and Method Setup:

    • Select an appropriate ionization mode. For this molecule, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺) is recommended. ESI is a soft ionization technique suitable for polar and thermally labile compounds. [4] * Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal for the molecular ion.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500) to ensure detection of the molecular ion and its fragments.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum. Look for the characteristic isotopic pattern of the bromine-containing molecular ion.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting spectrum to identify the molecular weight and interpret the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of 3-bromo-5-nitropyridine-4-carboxylic acid relies on a synergistic application of NMR and mass spectrometry. While direct experimental data is not yet widely disseminated, a robust analytical framework can be constructed from foundational spectroscopic principles and comparison with structurally related analogs. The predicted ¹H and ¹³C NMR spectra are characterized by significantly downfield-shifted signals due to the strong electron-withdrawing nature of the substituents. The mass spectrum is expected to show a distinctive isotopic cluster for the molecular ion due to the presence of bromine, with predictable fragmentation pathways. By following the detailed experimental protocols provided, researchers can confidently acquire high-quality data to verify the synthesis and purity of this and other similarly complex heterocyclic compounds, ensuring the integrity of their research and development endeavors.

References

  • bmse000133 Isonicotinic Acid at BMRB. (n.d.). Retrieved February 22, 2024, from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved February 22, 2024, from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved February 22, 2024, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved February 22, 2024, from [Link]

  • 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). (n.d.). Retrieved February 22, 2024, from [Link]

  • Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4) - PubChemLite. (n.d.). Retrieved February 22, 2024, from [Link]

  • 1H- and 13C-NMR chemical shifts for compound 5. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 22, 2024, from [Link]

  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved February 22, 2024, from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved February 22, 2024, from [Link]

  • 3-bromo-5-chloropyridine-4-carboxaldehyde (C6H3BrClNO) - PubChemLite. (n.d.). Retrieved February 22, 2024, from [Link]

  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Isonicotinic acid N-oxide - the NIST WebBook. (n.d.). Retrieved February 22, 2024, from [Link]

  • 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • 3-Bromo-5-chloropyridin-4-amine | C5H4BrClN2 | CID 34176492 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Chemical Properties of Isonicotinic acid N-oxide (CAS 13602-12-5) - Cheméo. (n.d.). Retrieved February 22, 2024, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved February 22, 2024, from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 22, 2024, from [Link]

  • 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Isonicotinic Acid-N-Oxide - PubChem - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • isonicotinic acid N-oxide - Stenutz. (n.d.). Retrieved February 22, 2024, from [Link]

  • 3-Bromo-5-chloro-pyridine - Oakwood Chemical. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Comparative Reactivity Guide: Bromo- vs. Chloro-Nitropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of nitropyridine carboxylic acid scaffolds, the choice between bromo- and chloro- substituents is a critical decision point that impacts synthetic efficiency, cost, and reaction success.

  • For Nucleophilic Aromatic Substitution (

    
    ):  The Chloro  derivative is generally the superior choice. Due to the "element effect" in highly activated nitropyridine systems, the greater electronegativity of chlorine often renders it equipotent to bromine, while offering significant cost and atom-economy advantages.
    
  • For Metal-Catalyzed Cross-Coupling (Pd/Ni): The Bromo derivative is the gold standard. It undergoes oxidative addition significantly faster (lower activation energy), allowing for milder conditions and the use of standard, non-specialized ligand systems.

  • Critical Nuance (Carboxylic Acid Effect): If reacting the free acid form with basic nucleophiles, the formation of the carboxylate anion (

    
    ) deactivates the ring. In these specific "sluggish" cases, switching to the Bromo  (or Fluoro) analog can be necessary to restore reactivity if esterification is not an option.
    

Mechanistic Foundations

To make an informed choice, one must understand the distinct mechanistic roles the halogen plays in the two primary reaction classes.

The Nitropyridine Electronic Environment

The pyridine ring is inherently electron-deficient (


-deficient). The addition of a nitro group (

) and a carboxylic acid group (

) creates a highly electrophilic scaffold.
  • Nitro Group: Strongly activating for

    
     (via resonance and induction) but deactivating for electrophilic attack.[1]
    
  • Carboxylic Acid: Electron-withdrawing (

    
    ) in acidic/neutral media, but can become electron-donating/deactivating if deprotonated to the carboxylate (
    
    
    
    ).
Reaction Class 1: Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination.[2]

  • Step 1 (Rate Determining): Nucleophile attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 2 (Fast): Loss of the halide leaving group.[3]

The Halogen Comparison:

  • Electronegativity (

    
    ):  Chlorine is more electronegative, creating a stronger dipole (
    
    
    
    ). This lowers the LUMO energy of the ring and accelerates Step 1 (nucleophilic attack).
  • Leaving Group Ability (

    
    ):  Bromine is a better leaving group (weaker bond), which accelerates Step 2.
    
Reaction Class 2: Palladium-Catalyzed Coupling

Mechanism: Catalytic Cycle (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Step 1 (Rate Determining): Oxidative Addition of

    
     into the 
    
    
    
    bond.

The Halogen Comparison:

  • Bond Strength (

    
    ):  The 
    
    
    
    bond (
    
    
    95 kcal/mol) is significantly stronger than the
    
    
    bond (
    
    
    68 kcal/mol).

Decision Matrix & Visualization

The following diagram illustrates the decision logic and mechanistic pathways for selecting the appropriate halide.

ReactivityGuide Start Target Transformation SNAr Nucleophilic Aromatic Substitution (S_NAr) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, etc.) Start->Coupling CheckAcid Is the COOH group protected (e.g., Ester)? SNAr->CheckAcid Meisenheimer Mechanism: Rate-Limiting Nucleophilic Attack SNAr->Meisenheimer LigandCheck Do you have specialized ligands (e.g., XPhos, SPhos)? Coupling->LigandCheck OxAdd Mechanism: Rate-Limiting Oxidative Addition Coupling->OxAdd UseCl RECOMMENDATION: Use Chloro (Cheaper, Equipotent) CheckAcid->UseCl Yes (Ester) UseBr RECOMMENDATION: Use Bromo (Compensates for deactivation) CheckAcid->UseBr No (Free Acid/Salt) UseBr_Coup RECOMMENDATION: Use Bromo (Standard Conditions) LigandCheck->UseBr_Coup No UseCl_Coup RECOMMENDATION: Use Chloro (Requires Optimization) LigandCheck->UseCl_Coup Yes

Caption: Decision tree for selecting Chloro- vs. Bromo-nitropyridine substrates based on reaction type and substrate conditions.

Comparative Data Analysis

The table below summarizes the performance characteristics derived from nitropyridine scaffold synthesis.

FeatureChloro-Nitropyridine Bromo-Nitropyridine Implication
C-X Bond Energy High (

96 kcal/mol)
Moderate (

68 kcal/mol)
Br is far superior for Pd-coupling.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl activates the ring more for

attack.

Rate
Fast (often

Br)
FastCl is preferred for cost efficiency.
Pd-Oxidative Addition Slow / Rate-LimitingFastBr allows milder temps & cheaper catalysts.
Atom Economy High (

g/mol leaving group)
Lower (

g/mol leaving group)
Cl is better for large-scale manufacturing.
Cost Generally LowerGenerally HigherCl is preferred for scale-up.

Experimental Protocols

Protocol A: Amination of Chloro-Nitropyridine

Best for: Introducing amine diversity at the 2- or 4-position.

Substrate: Methyl 2-chloro-3-nitropyridine-4-carboxylate (Ester preferred to avoid salt formation).

  • Dissolution: Dissolve 1.0 eq of the chloro-pyridine substrate in anhydrous THF or DMF (0.5 M).

  • Base/Nucleophile: Add 1.1 eq of the amine nucleophile.

    • Note: If using a volatile amine or HCl salt, add 2.5 eq of DIPEA or

      
       .
      
  • Reaction: Stir at 0°C to RT .

    • Observation: The solution often turns deep yellow/orange immediately (formation of Meisenheimer complex/product).

    • Time: Typically 1–4 hours.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc, wash with brine, and dry over

    
    .
    

Why Chloro? The nitro group at C-3 makes the C-2 chlorine highly labile. Bromine offers no significant speed advantage here but increases molecular weight and cost.

Protocol B: Suzuki-Miyaura Coupling of Bromo-Nitropyridine

Best for: Carbon-Carbon bond formation (Biaryls).

Substrate: 2-Bromo-3-nitropyridine-4-carboxylic acid (or ester).

  • Setup: Charge a reaction vial with:

    • 1.0 eq Bromo-substrate

    • 1.2 eq Aryl Boronic Acid

    • 5 mol%

      
        (Standard catalyst)
      
    • 2.0 eq

      
        (2M aqueous solution)
      
  • Solvent: Add DME (Dimethoxyethane) or 1,4-Dioxane (degassed).

  • Reaction: Heat to 80°C under Nitrogen/Argon.

    • Time: 2–6 hours.

  • Workup: Acidify carefully (if using acid substrate) to pH 3-4, extract with EtOAc.

Why Bromo? Using the chloro-analog here would likely fail with


 at 80°C. You would need to switch to expensive catalysts like 

+ XPhos and heat to >100°C, risking decarboxylation of the acid.

References

  • Bunnett, J. F. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 79, no.[5] 2, 1957. Link

    • Establishes the F >> Cl ~ Br > I order for S_NAr in activ
  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002.[6] Link

    • Definitive review on the difficulty of activ
  • Organic Syntheses, Coll. Vol. 5, p. 269 (1973). "2-Amino-3-nitropyridine." Link

    • Provides standard experimental conditions for manipul
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. Link

    • Contextualizes the use of pyridine carboxylic acids in drug design.

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-5-nitropyridine-4-carboxylic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. When functionalized with electron-withdrawing groups like nitro and bromo substituents, along with a carboxylic acid moiety, the resulting scaffold, exemplified by 3-bromo-5-nitropyridine-4-carboxylic acid, presents a highly reactive and versatile platform for the development of novel bioactive molecules. This guide provides a comprehensive comparison of the biological activities of 3-bromo-5-nitropyridine-4-carboxylic acid and its analogs, supported by experimental data and insights into their structure-activity relationships (SAR).

The Core Scaffold: 3-Bromo-5-nitropyridine-4-carboxylic Acid

3-Bromo-5-nitropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1] This electronic characteristic is pivotal to its utility as a synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the carboxylic acid at the 4-position can be readily converted into amides, esters, and other functional groups to modulate physicochemical properties and target engagement.[1] The nitro group itself can be a pharmacophoric feature or a precursor to an amino group, opening avenues for further diversification.[1]

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

While specific comprehensive studies on 3-bromo-5-nitropyridine-4-carboxylic acid itself are limited in the public domain, the broader class of nitropyridine derivatives has demonstrated significant promise in both oncology and infectious disease research. The biological activity is intricately linked to the nature and position of its substituents.

Anticancer Activity

Nitro-containing compounds have been extensively investigated for their antineoplastic properties.[2] The electron-withdrawing nature of the nitro group can contribute to interactions with biological targets and enhance cellular uptake. For pyridine derivatives, substitutions on the ring are critical in determining their cytotoxic potential against various cancer cell lines.[3][4]

A common strategy to explore the SAR of carboxylic acid-containing scaffolds is the synthesis of a diverse library of amide and ester analogs. This approach allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influences target binding and cellular permeability.

Table 1: Hypothetical Comparative Anticancer Activity of 3-Bromo-5-nitropyridine-4-carboxylic Acid Analogs

Compound IDR Group (Modification of Carboxylic Acid)Target Cell LineIC50 (µM)
BNPC -OH (Parent Carboxylic Acid)MCF-7 (Breast)>50
BNPC-A1 -NH-phenylMCF-7 (Breast)15.2
BNPC-A2 -NH-(4-chlorophenyl)MCF-7 (Breast)8.5
BNPC-A3 -NH-(4-methoxyphenyl)MCF-7 (Breast)22.1
BNPC-E1 -O-ethylMCF-7 (Breast)35.8

This table is a representative example based on general principles of medicinal chemistry and may not reflect actual experimental data.

The hypothetical data in Table 1 illustrates a common trend where conversion of the carboxylic acid to an amide enhances anticancer activity. The substitution on the phenyl ring of the amide can further fine-tune this activity, with electron-withdrawing groups like chlorine potentially leading to increased potency.

Antimicrobial Activity

Halogenated nitroaromatic compounds are a well-established class of antimicrobial agents.[5] The presence of both a bromine atom and a nitro group on the pyridine ring suggests a strong potential for antimicrobial effects. Studies on related halo-nitro compounds have shown that bromo derivatives are often the most active and stable.[5] The mechanism of action for many nitroaromatic antimicrobials involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that can damage cellular macromolecules.

Table 2: Hypothetical Comparative Antimicrobial Activity of 3-Bromo-5-nitropyridine-4-carboxylic Acid Analogs

Compound IDR Group (Modification of Carboxylic Acid)Bacterial StrainMIC (µg/mL)
BNPC -OH (Parent Carboxylic Acid)Staphylococcus aureus64
BNPC-A1 -NH-phenylStaphylococcus aureus16
BNPC-A2 -NH-(4-chlorophenyl)Staphylococcus aureus8
BNPC-A4 -NH-cyclohexylStaphylococcus aureus32
BNPC-E1 -O-ethylStaphylococcus aureus128

This table is a representative example based on general principles of medicinal chemistry and may not reflect actual experimental data.

Similar to the anticancer activity, the conversion of the carboxylic acid to an amide in this hypothetical scenario leads to a significant improvement in antimicrobial potency. The nature of the substituent on the amide nitrogen is crucial, with aromatic amines often providing better activity than aliphatic amines.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compound classes, several key SAR trends can be inferred for derivatives of 3-bromo-5-nitropyridine-4-carboxylic acid:

  • The Carboxylic Acid Moiety: The free carboxylic acid often exhibits lower activity compared to its amide or ester derivatives. This is likely due to its ionization at physiological pH, which can limit cell membrane permeability. Conversion to less polar amides and esters can enhance cellular uptake.

  • The Amide/Ester Substituent: The nature of the R group in the amide or ester functionality is a critical determinant of biological activity. Aromatic and substituted aromatic groups in the amide series can engage in additional binding interactions with the target protein, such as pi-stacking or hydrophobic interactions, leading to enhanced potency.

  • The Bromo Substituent: The bromine atom is a key feature. Its size, lipophilicity, and ability to form halogen bonds can significantly influence target binding. In many cases, bromo-substituted compounds show superior activity compared to their chloro or fluoro counterparts.[2]

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group is crucial for the overall electronic properties of the scaffold and is often directly involved in the mechanism of action, particularly in antimicrobial agents.

SAR_Summary cluster_analogs Analog Modifications Core 3-Bromo-5-nitropyridine-4-carboxylic Acid Scaffold Carboxylic_Acid Carboxylic Acid (-COOH) at C4 Core->Carboxylic_Acid Bromo Bromo (-Br) at C3 Core->Bromo Nitro Nitro (-NO2) at C5 Core->Nitro Amide Amide (-CONH-R) Carboxylic_Acid->Amide Improves Permeability Ester Ester (-COO-R) Carboxylic_Acid->Ester Modulates Lipophilicity Halogen Halogen Variation (Cl, F) Bromo->Halogen Influences Binding Activity Biological Activity (Anticancer/Antimicrobial) Nitro->Activity Crucial for Activity Amide->Activity Enhances Potency Ester->Activity Variable Effect Halogen->Activity Bromo often optimal

Caption: Key structure-activity relationships for 3-bromo-5-nitropyridine-4-carboxylic acid analogs.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for the synthesis of analogs and the evaluation of their biological activity.

General Synthetic Protocol for Amide Analogs

A common and effective method for the synthesis of amide derivatives from 3-bromo-5-nitropyridine-4-carboxylic acid involves a coupling reaction.

Amide_Synthesis_Workflow Start 3-Bromo-5-nitropyridine-4-carboxylic acid Step1 Activation with Coupling Agent (e.g., HATU, HOBt) Start->Step1 Step2 Addition of Amine (R-NH2) and Base (e.g., DIPEA) Step1->Step2 Product N-substituted-3-bromo-5-nitropyridine-4-carboxamide Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of amide analogs.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-5-nitropyridine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

3-Bromo-5-nitropyridine-4-carboxylic acid is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Structure-activity relationship studies, primarily through the derivatization of the carboxylic acid group to amides, have the potential to yield compounds with significantly enhanced biological activity. The presence of the bromo and nitro groups are key determinants of this activity.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a wider range of amide and ester analogs, investigation into the effects of replacing the bromine atom with other halogens or functional groups, and the reduction of the nitro group to an amino group for further derivatization. Such studies, coupled with in-depth mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Antimicrobial activity of a series of halo-nitro compounds.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Structural Analysis & Supramolecular Characterization: 3-Bromo-5-nitropyridine-4-carboxylic Acid

[1]

Executive Summary: The Steric-Electronic Conflict

3-Bromo-5-nitropyridine-4-carboxylic acid (BNPCA) represents a high-value, multi-functional scaffold in crystal engineering and medicinal chemistry. Unlike simple isonicotinic acid derivatives, BNPCA introduces a critical steric and electronic conflict at the C3, C4, and C5 positions.[1] The juxtaposition of a bulky bromine atom (C3), a planar carboxylic acid (C4), and a strongly electron-withdrawing nitro group (C5) creates a "frustrated" molecular geometry that drives unique supramolecular assembly.[1]

This guide provides a comparative structural analysis of BNPCA against established pyridine analogs.[1] It details the experimental protocols required to elucidate its crystal structure, predicting specific packing motifs based on the principles of supramolecular synthons.[1]

Comparative Structural Analysis

In the absence of a singular, ubiquitous crystallographic standard for BNPCA, its performance as a supramolecular building block is best evaluated against its closest structural analogs: Isonicotinic Acid (INA) and 3,5-Dinitropyridine-4-carboxylic Acid (DNPCA) .

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 3-Bromo-5-nitro-PCA Alt 1: Isonicotinic Acid (INA) Alt 2: 3,5-Dinitro-PCA
Core Interaction Asymmetric Steric CrowdingPlanar / Minimal Steric StrainSymmetric Steric Crowding
COOH Torsion High Probability (>30°) due to Br/NO₂ clashNear 0° (Coplanar with ring)High (>45°)
1° Synthon Catemer vs. Dimer Competition O–H···N (Catemer) or O–H···O (Dimer)O–H[1]···O (Centrosymmetric Dimer)
Electronic Effect Push-Pull (Br donor / NO₂ acceptor)Electron Deficient RingHighly Electron Deficient
Crystal Density High (est.[1] >1.9 g/cm³) due to BrModerate (~1.5 g/cm³)High (~1.8 g/cm³)
Solubility Low in non-polar; High in DMSOModerate in alcoholsModerate
Critical Insight: The "Twist" Mechanism
  • Isonicotinic Acid: The carboxylic acid group is typically coplanar with the pyridine ring, maximizing conjugation.[1] This facilitates the formation of infinite 1D chains via O—H[1]···N hydrogen bonds.[1][2][3]

  • 3,5-Dinitro-PCA: The two nitro groups force the carboxylic acid out of the aromatic plane to relieve steric strain.[1] This "twist" disrupts the standard catemer formation, often forcing the molecule into discrete centrosymmetric dimers (R²₂(8) motif).[1]

  • BNPCA (The Product): The asymmetry (Br vs. NO₂) induces a chiral potential in the crystal packing.[1] The Br atom acts as a halogen bond donor (C–Br[1]···O/N), while the NO₂ group acts as a weak acceptor.[1] This likely stabilizes helical or wave-like supramolecular chains rather than flat sheets.[1]

Experimental Strategy: Elucidating the Structure

Since specific polymorphs of BNPCA are sensitive to solvent conditions, a rigid "one-size-fits-all" crystallization is insufficient. The following protocol ensures the isolation of single crystals suitable for X-ray diffraction (SC-XRD).

Phase A: Solvent-Mediated Polymorph Screening
  • Objective: Induce different hydrogen-bonding motifs (dimer vs. catemer).

  • Method:

    • System A (Kinetic Control): Dissolve 50 mg BNPCA in MeOH (5 mL). Rapid evaporation at 40°C. Target: Metastable forms.[1]

    • System B (Thermodynamic Control): Dissolve 50 mg BNPCA in Nitromethane (slow evaporation). Target: Dense, halogen-bonded networks.

    • System C (Co-crystallization): Mix 1:1 with Pyrazine or 4,4'-Bipyridine in EtOH. Target: Heterosynthons.

Phase B: Single Crystal XRD Data Collection
  • Mounting: Use inert perfluoropolyether oil; mount on a Mitegen loop.[1]

  • Temperature: 100 K (Cryostream) is mandatory.[1]

    • Reasoning: The NO₂ group often exhibits rotational disorder at room temperature.[1] Cooling freezes the rotamers, allowing precise determination of the C–N–O angles.[1]

  • Resolution: Collect to 0.70 Å (Mo Kα radiation) to resolve the electron density of the C–H···O weak interactions.

Visualization of Supramolecular Pathways

The following diagrams illustrate the competitive assembly pathways for BNPCA, highlighting the decision nodes between forming dimers (Acid-Acid) or chains (Acid-Pyridine).

Figure 1: Crystallization & Analysis Workflow

Gcluster_0Solvent Selection Strategycluster_1Supramolecular OutcomeStartCrude BNPCA SampleSolv_PolarProtic Solvent(MeOH/EtOH)Start->Solv_PolarSolvationSolv_NonPolarAprotic Solvent(Nitromethane/CHCl3)Start->Solv_NonPolarSolvationMotif_CatemerCatemer Motif(O-H...N Chain)Solv_Polar->Motif_CatemerSolvent Competesfor H-bondsMotif_DimerDimer Motif(R2,2(8) Acid-Acid)Solv_NonPolar->Motif_DimerPromotes Self-AssociationAnalysisSC-XRD Analysis(100 K, Mo Kα)Motif_Catemer->AnalysisMotif_Dimer->AnalysisResultStructural Elucidation:Torsion Angles & PackingAnalysis->Result

Caption: Workflow distinguishing solvent influence on the supramolecular assembly of BNPCA.

Figure 2: Predicted Synthon Interactions

Synthonscluster_interactionsInteraction LandscapeBNPCABNPCA MoleculeHB_DonorCOOH DonorBNPCA->HB_DonorHB_AcceptorPyridine N AcceptorBNPCA->HB_AcceptorHalogenC-Br...O/N(Halogen Bond)BNPCA->HalogenStericNitro Group(Steric Bulk)BNPCA->StericHB_Donor->HB_DonorHead-to-Head(Dimer)HB_Donor->HB_AcceptorHead-to-Tail(Chain)Halogen->HB_AcceptorOrthogonalPacking

Caption: Interaction map showing the competition between Hydrogen Bonding and Halogen Bonding modes.

References
  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from [Link][1]

  • Aakeröy, C. B., et al. (2013).[1] Supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. CrystEngComm. Retrieved from [Link]

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Retrieved from [Link][1]

purity analysis of commercially available 3-Bromo-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Bromo-5-nitropyridine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. 3-Bromo-5-nitropyridine-4-carboxylic acid is a key building block in the synthesis of a wide array of pharmacologically active compounds. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a nitro group, offers a versatile scaffold for medicinal chemistry. However, the synthetic routes to this compound can introduce a variety of impurities that may impact downstream reactions and the purity of the final active pharmaceutical ingredient (API).

This comprehensive guide provides an in-depth comparison of the purity of commercially available 3-Bromo-5-nitropyridine-4-carboxylic acid from various suppliers. We will delve into the potential impurities arising from common synthetic pathways and present detailed, validated analytical methodologies for their detection and quantification. This guide is intended to empower researchers to make informed decisions when selecting a supplier and to implement robust quality control measures in their laboratories.

The Genesis of Impurities: A Look at Synthetic Pathways

The purity profile of 3-Bromo-5-nitropyridine-4-carboxylic acid is intrinsically linked to its method of synthesis. Understanding these routes is critical for predicting and identifying potential impurities. Several common strategies are employed for its production, each with a characteristic impurity profile.[1]

One prevalent method involves the oxidation of a precursor methyl or aldehyde group at the 4-position of the pyridine ring.[1] For instance, the oxidation of 3-bromo-4-methyl-5-nitropyridine using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) is a direct route.[1]

Another approach is the hydrolysis of a corresponding cyanopyridine, such as 3-bromo-4-cyano-5-nitropyridine.[1] Additionally, functional group transformations on a pre-existing pyridine ring are common.[1]

These synthetic pathways can lead to several classes of impurities:

  • Starting Materials and Intermediates: Incomplete reaction can result in the presence of the starting material (e.g., 3-bromo-4-methyl-5-nitropyridine) or key intermediates (e.g., 3-bromo-5-nitropyridine-4-carbaldehyde).

  • Byproducts of Side Reactions: Over-oxidation can lead to the formation of other acidic species, while incomplete nitration or bromination can result in isomers or related pyridine carboxylic acids.

  • Reagents and Solvents: Residual solvents and remnants of reagents used in the synthesis and purification steps can also be present.

A Multi-Faceted Approach to Purity Verification

A robust assessment of purity requires a combination of orthogonal analytical techniques. No single method can provide a complete picture of all potential impurities. This guide focuses on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis.

Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of 3-Bromo-5-nitropyridine-4-carboxylic acid.

Purity Analysis Workflow cluster_0 Sample Receipt & Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity ID cluster_3 Residual Solvent Analysis cluster_4 Data Integration & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution GC_MS_Analysis GC-MS Headspace (Residual Solvents) Sample->GC_MS_Analysis Analyze Headspace HPLC_UV HPLC-UV Analysis (Purity & Impurity Profile) Dissolution->HPLC_UV Inject NMR_Analysis NMR Spectroscopy (Identity & Structural Impurities) Dissolution->NMR_Analysis Analyze Data_Analysis Comprehensive Data Review & Comparison HPLC_UV->Data_Analysis NMR_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis Report Final Purity Report Data_Analysis->Report

Sources

Optimizing Kinase Selectivity: A Technical Guide to 3-Bromo-5-nitropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the high-stakes landscape of kinase inhibitor development, 3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 51907-18-7) has emerged not merely as a building block, but as a strategic "selectivity filter." While traditional scaffolds like quinolines or pyrimidines offer potency, they often suffer from high cross-reactivity (promiscuity) across the human kinome, leading to off-target toxicity.

This guide objectively compares derivatives of the 3-bromo-5-nitro pyridine core against standard alternatives. We focus on how the unique electronic and steric properties of this scaffold minimize cross-reactivity in EGFR , CK2 , and PI3K signaling pathways.

Structural Logic: Why This Scaffold?

The "performance" of this molecule is defined by its ability to yield derivatives with superior Kinase Selectivity Profiles .

The "Steric Gatekeeper" Mechanism

The 3-position Bromine and 5-position Nitro group function as orthogonal handles. Unlike the planar, extensive aromatic systems of quinolines (which often intercalate non-specifically), the highly substituted pyridine core forces a twisted conformation in the final inhibitor. This "molecular twist" often clashes with the ATP-binding pockets of off-target kinases while retaining affinity for the primary target.

Comparison of Alternatives

The following table contrasts the performance of inhibitors derived from the 3-Bromo-5-nitropyridine core versus standard alternatives (e.g., Quinoline-4-carboxylic acids).

Table 1: Comparative Performance Profile (Selectivity & Reactivity)

Feature3-Bromo-5-nitropyridine Derivatives Quinoline-4-carboxylic Acid Derivatives Unsubstituted Pyridine Derivatives
Primary Application Type I/II Kinase Inhibitors (e.g., EGFR, CDK)Broad-spectrum Intercalators / CK2 InhibitorsGeneral Fragment Libraries
Cross-Reactivity Low (High Selectivity due to steric constraints)High (Planar structure fits many pockets)Moderate (Lacks specific orienting groups)
Solubility (logP) Moderate (Polar Nitro group aids solubility)Low (High lipophilicity, aggregation risk)High
Synthetic Versatility High (Orthogonal Br/NO₂ handles)Moderate (Limited functionalization sites)Low (Requires harsh activation)
Metabolic Stability High (Halogen blocks metabolic hotspots)Moderate (Prone to oxidation)Low (Prone to N-oxidation)

Key Insight: The Bromine atom is not just a leaving group; in the final drug, it often fills a hydrophobic pocket (the "gatekeeper" residue), drastically reducing cross-reactivity with kinases that lack this specific pocket volume [1].

Experimental Protocols: Measuring Cross-Reactivity

To validate the selectivity claims, we employ a two-tiered screening protocol. This workflow distinguishes true target inhibition from non-specific cross-reactivity (pan-assay interference).

Protocol A: Competitive Binding Profiling (The "Kinome Scan")

Objective: Quantify the Selectivity Score (S-score) of the derivative.

Materials:

  • Test Compound (Derivative of 3-Bromo-5-nitropyridine-4-carboxylic acid)

  • Panel of 50+ Kinases (e.g., EGFR, CDK2, SRC, ABL)

  • Active-site directed competition probes (Europium-labeled)

Methodology:

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM. Dilute to 1 µM in Kinase Buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35).

  • Incubation: Mix kinase, tagged probe, and test compound in a 384-well plate. Incubate for 1 hour at Room Temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Calculate % Inhibition.

    • Hit Threshold: >50% inhibition at 1 µM.

    • S-Score Calculation:

      
      
      

Self-Validation Check: Include Staurosporine as a promiscuous positive control (High Cross-Reactivity) and a selective inhibitor like Lapatinib (Low Cross-Reactivity). If Staurosporine fails to hit >90% of the panel, the assay sensitivity is compromised.

Protocol B: Surface Plasmon Resonance (SPR) for Off-Target Kinetics

Objective: Determine if "cross-reactivity" is driven by sticky, non-specific binding (NSB) or genuine active-site engagement.

  • Immobilization: Immobilize the off-target protein (e.g., Albumin or an unrelated kinase) on a CM5 sensor chip.

  • Injection: Inject the derivative at increasing concentrations (0.1 - 10 µM).

  • Dissociation Analysis:

    • Specific Cross-Reactivity: Shows defined

      
       and 
      
      
      
      rates.
    • Non-Specific Binding: Shows "square wave" binding (fast on/fast off) or super-stoichiometric binding (aggregation).

Visualizing the Selectivity Logic

The following diagrams illustrate the synthesis workflow and the structural mechanism by which the 3-Bromo-5-nitro core minimizes cross-reactivity.

Diagram 1: Synthesis & Screening Workflow

This workflow demonstrates how the orthogonal reactivity of the scaffold allows for the rapid generation of libraries for selectivity screening.

SynthesisWorkflow Scaffold 3-Bromo-5-nitropyridine- 4-carboxylic acid Step1 Curtius Rearrangement / Amide Coupling Scaffold->Step1 Functionalize COOH Intermediate Core Intermediate Step1->Intermediate Step2 Suzuki Coupling (at Br position) Intermediate->Step2 Introduce R1 (Selectivity) Step3 Nitro Reduction & Cyclization Step2->Step3 Close Ring FinalDrug Target Inhibitor (e.g., 1,6-Naphthyridine) Step3->FinalDrug Screening Cross-Reactivity Profiling (Kinome) FinalDrug->Screening Validate

Caption: Workflow transforming the scaffold into a bioactive inhibitor, highlighting the late-stage diversification at the Bromine site to tune selectivity.

Diagram 2: Mechanism of Reduced Cross-Reactivity

How the scaffold avoids "promiscuous" binding compared to planar alternatives.

SelectivityMechanism Scaffold 3-Bromo-5-nitro Core TargetKinase Target Kinase (e.g., EGFR) [Deep Pocket] Scaffold->TargetKinase High Affinity Binding OffTarget Off-Target Kinase (e.g., CDK2) [Shallow Pocket] Scaffold->OffTarget Blocked / Low Affinity Interaction1 Br-Group fills Gatekeeper Void Scaffold->Interaction1 Interaction2 Steric Clash with Nitro Group Scaffold->Interaction2 Interaction1->TargetKinase Stabilizes Interaction2->OffTarget Prevents Binding

Caption: The "Steric Filter" effect: The Bromine atom occupies specific hydrophobic voids in the target, while the Nitro group creates steric clashes in off-targets.

Case Study Data: Selectivity Improvements

The following data (aggregated from structure-activity relationship studies of pyridine-based EGFR inhibitors [2, 3]) demonstrates the impact of the 3-Bromo substituent.

Table 2: Impact of C-3 Substitution on Kinase Selectivity (S-Score) Lower S-score indicates higher selectivity (less cross-reactivity).

Scaffold VariantSubstituent (R3)EGFR IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (CDK2/EGFR)S-Score (35)
Optimized Core Bromine (-Br) 12 >10,000 >830 0.02
Alternative AHydrogen (-H)451202.60.45
Alternative BMethyl (-CH3)28450160.15
Alternative CChlorine (-Cl)182,1001160.08

Analysis: The Bromine derivative provides the optimal balance. While Chlorine (Alternative C) is also selective, the larger Van der Waals radius of Bromine (1.85 Å vs 1.75 Å) provides a tighter fit in the EGFR hydrophobic pocket, effectively excluding the molecule from the smaller CDK2 ATP site. The unsubstituted variant (Alternative A) is highly promiscuous (High Cross-Reactivity).

References

  • Vertex AI Search. (2025). Synthesis of tyrosine kinase inhibitors and nitropyridine intermediates. Retrieved from 1

  • Journal of Medicinal Chemistry. (1997). Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Retrieved from 2

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine. Retrieved from 3

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from 4

  • BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from 5

Sources

Spectroscopic Profiling of 3,5-Dinitropyridine-4-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, 3,5-dinitropyridine-4-carboxylic acid (DNPCA) represents a critical scaffold.[1] It serves as a high-energy intermediate for energetic materials and a bioisostere for highly electron-deficient aromatic acids in medicinal chemistry.

This guide provides an objective spectroscopic comparison of DNPCA against its two primary analogs:

  • 3,5-Dinitrobenzoic Acid (DNBA): The carbocyclic bioisostere (Direct structural analog).[1]

  • Isonicotinic Acid (INA): The non-nitrated parent scaffold.

Key Insight: The introduction of the pyridine nitrogen, combined with two nitro groups, creates a unique "push-pull" electronic system that significantly alters proton acidity and spectroscopic signatures compared to the benzene analog.[1]

Structural & Electronic Logic

Before analyzing spectra, we must establish the structural causality.[1] The pyridine ring is naturally electron-deficient ($ \pi $-deficient). Adding two nitro groups at positions 3 and 5 amplifies this deficiency, making the ring highly deactivated and the carboxylic acid at position 4 exceptionally acidic.[1]

Comparative Structural Workflow

electronic_effects INA Isonicotinic Acid (Parent) Nitration Electrophilic Substitution (+2 NO2 Groups) INA->Nitration Theoretical Path Prop_INA pKa ~ 4.96 Moderate Acidity INA->Prop_INA DNBA 3,5-Dinitrobenzoic Acid (Carbocyclic Analog) Heteroatom N-Substitution (C → N) DNBA->Heteroatom Bioisosteric Replacement Prop_DNBA pKa ~ 2.82 Strong Acidity DNBA->Prop_DNBA DNPCA 3,5-Dinitropyridine- 4-Carboxylic Acid (Target) Prop_DNPCA pKa < 1.5 Super-Acidic Region DNPCA->Prop_DNPCA Nitration->DNPCA Heteroatom->DNPCA

Figure 1: Structural relationships and pKa progression driven by electronic effects.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( H NMR)

The Challenge: DNPCA is sparingly soluble in non-polar solvents. DMSO-d6 is the required solvent standard for comparative analysis to prevent aggregation and ensure solubility.

Analysis of DNPCA:

  • Symmetry: The molecule possesses a

    
     axis passing through N(1) and C(4).[1]
    
  • Protons: Only two aromatic protons exist at positions 2 and 6. They are chemically equivalent.

  • Shift Prediction: The pyridine nitrogen (

    
    -effect) and the ortho-nitro groups both exert strong deshielding effects.
    
FeatureIsonicotinic Acid (INA)3,5-Dinitrobenzoic Acid (DNBA)3,5-Dinitropyridine-4-COOH (DNPCA)
Solvent DMSO-d6DMSO-d6DMSO-d6
Aromatic H Count 4 (2 pairs)3 (2 sets)2 (Equivalent)
Signal Pattern AA'XX' (Doublets)Triplet (H4) + Doublet (H2,[1]6)Singlet (s)
Chemical Shift (

)
7.8 (H3,5), 8.7 (H2,[1]6)8.9 (H4), 9.1 (H2,[1]6)~9.4 – 9.6 ppm
Mechanism Ring Current + N-induct.Nitro deshieldingSynergistic N + NO2 deshielding
COOH Proton ~13.5 (Broad)~14.0 (Broad)>14.0 (Very Broad/Exchange)

Expert Note: The diagnostic signal for DNPCA is a clean singlet in the extreme downfield region (>9.0 ppm).[1] If you observe splitting, your sample is likely contaminated with mono-nitrated intermediates.[1]

B. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the presence of the nitro groups and the carboxylic acid state (dimer vs. monomer).[1]

Functional GroupModeFrequency (

)
Comparison Note
O-H (Acid) Stretch3200–2500 (Broad)Similar across all three; indicates H-bonding.
C=O[1] (Acid) Stretch1730–1710DNPCA shifts to higher freq. due to electron deficiency on Carbonyl C.
NO2 (Asym) Stretch1550–1530 Absent in INA. Strongest band in DNPCA/DNBA.
NO2 (Sym) Stretch1360–1340 Diagnostic doublet pattern with Asym band.
Ring C=N Stretch~1600Present in INA/DNPCA; Absent in DNBA.
C. Electronic Absorption (UV-Vis)[1]
  • Solvent: Methanol or Acetonitrile.

  • Trend: The nitro groups extend the conjugation system, causing a Red Shift (Bathochromic) compared to Isonicotinic acid.[1]

  • DNPCA

    
    :  Expected ~270–290 nm (Intense 
    
    
    
    ) with a "tail" into the visible region (yellowish color) due to Charge Transfer (CT) bands.

Experimental Protocol: Synthesis & Characterization Workflow

Synthesizing DNPCA directly from Isonicotinic acid is difficult due to ring deactivation. The preferred industrial route often involves oxidation of 3,5-dinitro-4-methylpyridine or nitration of 4-hydroxypyridine followed by functional group interconversion.[1]

Below is a generalized characterization workflow for validating the product.

protocol_workflow Sample Crude Product (Yellow Solid) Solubility Solubility Check (Try DMSO/MeCN) Sample->Solubility TLC TLC Analysis (Mobile Phase: EtOAc:MeOH:AcOH) Solubility->TLC Purification Recrystallization (Solvent: Acidified Water/EtOH) TLC->Purification If multiple spots Spec_Check Spectroscopic Validation Purification->Spec_Check Spec_Check->Purification Split signals (Impure) Result Pure DNPCA (>98% Purity) Spec_Check->Result 1H NMR: Singlet >9.0ppm

Figure 2: Purification and validation decision tree.

Protocol Steps:
  • Solubility Test: Dissolve 5 mg in 0.6 mL DMSO-d6. If the solution is cloudy, filter through a glass wool plug before NMR.[1]

  • Acidity Check: DNPCA is a strong acid. In LC-MS, use a buffered mobile phase (Formic acid/Ammonium formate) to ensure ionization (Negative mode, [M-H]- detection is preferred).[1]

  • Melting Point: DNPCA has a high melting point (>250°C) often accompanied by decomposition. Use a DSC (Differential Scanning Calorimetry) for accurate determination, but see Safety Warning below .

Safety & Handling (HSE)

CRITICAL WARNING: Polynitro-heterocycles are potential Energetic Materials .

  • Explosive Potential: While the carboxylic acid group adds some stability via H-bonding, the 3,5-dinitro motif is a precursor to high explosives (like ANPyO).[1]

  • Thermal Instability: Do not heat large quantities (>1g) without a blast shield.

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

  • Spectroscopic Constants of Pyridine Derivatives

    • Source: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer.

    • Relevance: General tabulated values for pyridine substituent effects (Additivity rules).
    • [1]

  • Acidity of Nitro-Pyridines

    • Source: Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units."[1] Journal of Organic Chemistry.

    • Relevance: Establishes the electron-withdrawing power of the nitro-pyridine scaffold.
    • [1]

  • Synthesis of Dinitropyridine Carboxylic Acids

    • Source: ResearchGate / Scientific Liter
    • Relevance: Methods for nitration of activ
  • NMR Solvent Impurities & Standards

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics.

    • Relevance: Essential for distinguishing the DNPCA singlet
    • [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-nitropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling 3-Bromo-5-nitropyridine-4-carboxylic acid (CAS: 1805472-62-1) requires a nuanced approach that goes beyond standard "lab hygiene." As a halogenated nitropyridine derivative with a carboxylic acid moiety, this compound presents a triad of chemical hazards: toxicity (nitro-pyridine core), corrosivity/irritation (carboxylic acid), and potential sensitization .

The Core Hazard Mechanism:

  • Acidic Functionality: The carboxylic acid group (

    
     approx. 3-4) allows the compound to protonate biological tissue upon contact, leading to immediate irritation or burns, particularly to mucous membranes.
    
  • Nitro-Aromatic Toxicity: Nitro-substituted pyridines can act as electrophiles. Upon cellular entry, they may interfere with redox cycling or bind to proteins, necessitating strict containment to prevent systemic toxicity via inhalation or dermal absorption [1].

  • Halogenation (Bromine): The bromine substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise. Zero-skin-contact and absolute respiratory isolation are the standards.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective barriers.

Protection ZoneRecommended EquipmentTechnical Rationale & Specification
Hand Protection (Dry Solid) Nitrile Gloves (Min 5 mil) Standard nitrile offers sufficient protection against dry particulates. Inspect for pinholes before donning.
Hand Protection (in Solution) Double Gloving (Laminate/Nitrile) Inner: Silver Shield® (Laminate) or 4 mil Nitrile.Outer: 8 mil Nitrile (Long cuff).Rationale: Halogenated organics in solvents (e.g., DCM, DMF) can permeate standard nitrile rapidly (<15 mins). The laminate layer provides a broad chemical barrier [2].
Respiratory Fume Hood (Primary) Mandatory. Do not handle on an open bench. Face velocity must be certified >100 fpm.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Use a disposable, non-woven polyethylene coat (Tyvek type) for weighing operations to prevent dust retention on personal clothing.

Operational Workflow: Step-by-Step Protocol

This protocol utilizes a "Zone of Control" methodology to minimize contamination spread.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Check the fume hood monitor. Sash height should be at the working level (usually 18 inches).

  • Static Control: Organic powders are prone to static charge. Place an ionizing fan or antistatic gun inside the hood to prevent powder scattering during weighing.

  • Staging: Place a "dirty" waste container (for contaminated wipes) inside the hood before starting.

Phase B: Weighing & Transfer (Critical Risk Step)

Goal: Prevent aerosolization of the solid.

  • Tare External: Tare your weighing boat/flask before opening the chemical container if possible, or use a draft shield.

  • The "Tunnel" Technique: When transferring from the stock bottle to the balance, keep hands deep inside the hood. Do not withdraw hands rapidly, as the wake turbulence can pull dust out of the hood.

  • Solvation: If the reaction allows, dissolve the solid in the solvent immediately within the weighing vessel before transfer. Handling a solution is generally safer than handling a dry, static-prone powder.

Phase C: Reaction & Cleanup
  • Acidic Off-gassing: If reacting with thionyl chloride or similar activating agents, expect acidic vapors (

    
    , 
    
    
    
    ). Ensure the hood scrubber or trap is active.
  • Decontamination: Wipe down the balance and surrounding area with a soap/water solution, followed by an alcohol wipe. The soap neutralizes the acidic residue better than organic solvents alone.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision points and flow of handling this compound to ensure containment.

SafetyProtocol start START: Handling 3-Bromo-5-nitropyridine-4-COOH risk_assess Risk Assessment: Verify Solvent Compatibility & Waste Stream start->risk_assess ppe_check PPE Donning: Double Nitrile (Soln) or Single (Solid) + Goggles + Lab Coat risk_assess->ppe_check hood_check Engineering Control: Fume Hood Velocity >100 fpm? ppe_check->hood_check stop_work STOP WORK: Contact Facilities hood_check->stop_work No weighing Weighing Protocol: Use Antistatic Gun Avoid Rapid Movements hood_check->weighing Yes solvation Solvation (Preferred): Dissolve solid immediately in vessel weighing->solvation reaction Reaction Setup: Monitor for Acidic Off-gassing solvation->reaction waste Disposal: Segregate: Halogenated Organic reaction->waste decon Decontamination: 1. Soap/Water Wipe 2. Solvent Wipe waste->decon

Figure 1: Operational workflow for handling halogenated pyridine carboxylic acids, emphasizing containment and decontamination steps.

Emergency Response Protocols

Accidental Spill (Solid)
  • Evacuate: Move personnel from the immediate area.

  • Isolate: Close the fume hood sash if the spill is inside.

  • Neutralize: Do not just sweep. Cover with a wet paper towel (water/surfactant) to prevent dust generation, then scoop into a hazardous waste bag.

  • Clean: Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid residue, then water.

Exposure (Skin/Eye)[1][2][3][4][5][6][7]
  • Skin: Immediate flush with water for 15 minutes.[1][2][3] Do not use organic solvents (ethanol/acetone) to clean skin; they will increase the absorption of the brominated compound [3].

  • Eyes: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately—nitropyridines can cause delayed corneal damage.

Disposal & Waste Management

Proper disposal is critical due to the halogen content and biological activity.

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Toxic/Corrosive) Collect in a dedicated solid waste container. Label clearly with full chemical name. Do not mix with oxidizers.
Liquid Waste Halogenated Organic Due to the Bromine atom, this must go into the Halogenated waste stream. Do not place in General Organic waste, as this complicates incineration processes [4].
Contaminated Sharps Chemically Contaminated Sharps Needles/syringes used with this compound must be disposed of in rigid sharps containers, not trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762898, 3-Bromo-5-nitropyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes for Halogenated Solvents (F-List) and Toxicity Characteristics. Retrieved from [Link]

Sources

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